1-Bromononane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMUQTNXKPEMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049348 | |
| Record name | n-Nonyl bromide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-58-3 | |
| Record name | 1-Bromononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Nonyl bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromononane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5519 | |
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| Record name | Nonane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Nonyl bromide | |
| Source | EPA DSSTox | |
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| Record name | 1-bromononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.688 | |
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| Record name | NONYLBROMIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KET59TTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Bromononane chemical properties and reactivity
An In-depth Technical Guide to 1-Bromononane: Chemical Properties and Reactivity
Introduction
This compound (n-nonyl bromide) is a linear alkyl halide with the chemical formula C₉H₁₉Br.[1] It presents as a colorless to pale yellow liquid with a mild, sweet odor.[1][2] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and industrial dye sectors.[2][3] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the nonyl group into a wide array of molecular structures. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols associated with this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₁₉Br[4] |
| Molecular Weight | 207.15 g/mol |
| CAS Number | 693-58-3 |
| Appearance | Clear, colorless to golden liquid[1][5] |
| Boiling Point | 201 °C (at 1013 hPa)[6] |
| Melting Point | -29 °C[4] |
| Density | 1.084 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.454 |
| Flash Point | 90 °C (closed cup)[4] |
| Vapor Pressure | 0.158 mmHg at 25 °C[4] |
| Water Solubility | Immiscible[1][4] |
| Solubility | Soluble in chloroform, hexanes, diethyl ether, and benzene[2][4] |
| LogP | 4.13190[4] |
| Stability | Stable under normal temperatures and pressures.[7] Incompatible with strong oxidizing agents and strong bases.[1][7][8] |
Reactivity and Key Reactions
The primary reactivity of this compound is centered around the polarized carbon-bromine bond, which makes the alpha-carbon electrophilic and susceptible to attack by nucleophiles. It is also a key substrate for the formation of organometallic reagents.
Nucleophilic Substitution Reactions (S\N2)
As a primary alkyl halide, this compound readily undergoes bimolecular nucleophilic substitution (S\N2) reactions.[9][10] In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[11] This process leads to the inversion of stereochemistry if the carbon were chiral.
Common nucleophilic substitution reactions include:
-
Formation of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from aqueous NaOH or KOH) under reflux yields 1-nonanol.[9][10]
-
Formation of Nitriles: Reaction with cyanide ions (e.g., from KCN in ethanol) extends the carbon chain by one, producing decanenitrile.[10] This is a valuable strategy for synthesizing molecules with an additional carbon atom.[10]
Grignard Reagent Formation
This compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form nonylmagnesium bromide (C₉H₁₉MgBr), a Grignard reagent.[12][13] Grignard reagents are powerful nucleophiles and strong bases, widely used for creating new carbon-carbon bonds.[14][15] They readily react with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[13][15]
The formation of the Grignard reagent is sensitive to moisture and air, which can quench the reaction.[12] Therefore, anhydrous conditions are essential for a successful synthesis.[16][17]
References
- 1. Page loading... [guidechem.com]
- 2. 1-Bromnonan – Wikipedia [de.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 107205000 [thermofisher.com]
- 6. This compound for synthesis | 693-58-3 [sigmaaldrich.com]
- 7. This compound(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. benchchem.com [benchchem.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 1-Bromononane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromononane (C₉H₁₉Br), a versatile haloalkane used in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following data were obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.[1][2][3]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the nonyl chain. The protons on the carbon adjacent to the bromine atom are the most deshielded, appearing furthest downfield.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.41 | Triplet (t) | 2H | -CH₂-Br |
| 1.85 | Quintet (p) | 2H | -CH₂-CH₂-Br |
| 1.42 - 1.20 | Multiplet (m) | 12H | -(CH₂)₆- |
| 0.88 | Triplet (t) | 3H | -CH₃ |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom bonded to the electronegative bromine atom is significantly shifted downfield.[4]
| Chemical Shift (δ) ppm | Assignment |
| 39.1 | -CH₂-Br |
| 33.9 | -CH₂-CH₂-Br |
| 31.8 | -(CH₂)n- |
| 29.4 | -(CH₂)n- |
| 29.2 | -(CH₂)n- |
| 28.7 | -(CH₂)n- |
| 28.2 | -(CH₂)n- |
| 22.7 | -CH₂-CH₃ |
| 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically recorded as a neat liquid film, displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2854 | Strong | C-H (alkane) stretching |
| 1465 | Medium | C-H bending |
| 645 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry of this compound is generally performed using electron ionization (EI), which leads to the formation of a molecular ion and various fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8][9]
| m/z | Relative Intensity (%) | Assignment |
| 208 / 206 | ~5 / 5 | [M]⁺ (Molecular ion) |
| 137 / 135 | ~50 / 50 | [C₉H₁₉]⁺ (Loss of Br) |
| 127 | ~10 | [M-HBr]⁺ |
| 57 | ~80 | [C₄H₉]⁺ |
| 43 | ~100 | [C₃H₇]⁺ (Base peak) |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of this compound (10-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[10][11] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] The tube is capped and gently agitated to ensure a homogeneous solution.
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).[11][12] For a typical ¹H NMR experiment, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 128 or more) may be necessary to achieve an adequate signal-to-noise ratio. The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent, and the magnetic field is shimmed to optimize homogeneity.[11]
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid, the spectrum is conveniently obtained using the neat liquid film method.[13] A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are then gently pressed together to form a thin film.[13]
Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[13] The sample spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) interface. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI).[14] This process removes an electron from the molecule to form a positively charged molecular ion (M⁺) and also induces fragmentation.
Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[14] A detector then records the abundance of each ion. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
Caption: Spectroscopic analysis workflow for this compound.
Caption: Primary mass spectrometry fragmentation of this compound.
Caption: ¹H NMR neighboring proton relationships in this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound(693-58-3) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound, 97% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound(693-58-3) MS [m.chemicalbook.com]
- 8. Nonane, 1-bromo- [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. This compound | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
Synthesis of 1-Bromononane from 1-Nonanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for converting 1-nonanol to 1-bromononane, a key intermediate in various organic syntheses, including pharmaceutical and industrial dye production.[1] Three principal methods are detailed: reaction with hydrogen bromide and sulfuric acid, reaction with phosphorus tribromide, and the Appel reaction. This document offers a comparative analysis of these methods, complete with detailed experimental protocols, reaction mechanisms, and quantitative data to aid researchers in selecting the most suitable procedure for their specific needs.
Comparative Analysis of Synthetic Methods
The selection of a synthetic method for the preparation of this compound from 1-nonanol depends on several factors, including desired yield, reaction conditions, and the nature of the reagents. Below is a summary of the quantitative data for the three primary methods.
| Method | Reagents | Solvent | Reaction Time (approx.) | Temperature (°C) | Yield (%) |
| HBr/H₂SO₄ | 1-Nonanol, NaBr, H₂SO₄ (conc.) | None (or water) | 6 - 8 hours | Reflux | >90 |
| Phosphorus Tribromide | 1-Nonanol, PBr₃ | Diethyl ether | 6 hours | 0 - 25 | ~83 |
| Appel Reaction | 1-Nonanol, CBr₄, PPh₃ | Dichloromethane | 1.5 - 2 hours | Room Temp. | 70 - 90 |
Note: Yields are based on reactions with 1-nonanol or similar long-chain primary alcohols and may vary based on specific experimental conditions.
Reaction Mechanisms and Pathways
The conversion of 1-nonanol to this compound by these methods proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The hydroxyl group of the primary alcohol is a poor leaving group and therefore requires protonation or activation to facilitate substitution by the bromide nucleophile.
HBr/H₂SO₄ Method
In this method, hydrobromic acid (HBr) is typically generated in situ from the reaction of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄). The strong acid protonates the hydroxyl group of 1-nonanol, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the water molecule.
References
An In-depth Technical Guide to the Physical Properties of n-Nonyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Nonyl bromide, also known as 1-bromononane, is a linear alkyl halide with the chemical formula C₉H₁₉Br. It serves as a crucial intermediate and reagent in a multitude of organic syntheses, including the formation of Grignard reagents, nucleophilic substitution reactions, and the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, particularly within the pharmaceutical industry where precision and safety are critical. This technical guide provides a comprehensive overview of the key physical properties of n-nonyl bromide, detailed experimental protocols for their determination, and a workflow for a common experimental procedure.
Core Physical Properties of n-Nonyl Bromide
The physical characteristics of n-nonyl bromide are essential for predicting its behavior in various chemical processes, for purification, and for ensuring safe handling and storage. The following table summarizes the key physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉Br | [1] |
| Molecular Weight | 207.15 g/mol | [1] |
| Appearance | Colorless transparent liquid | [1] |
| Density | 1.084 g/mL at 25 °C | [1] |
| Boiling Point | 201 °C | [1] |
| Melting Point | -29 °C | [1] |
| Refractive Index (n²⁰/D) | 1.454 | [1] |
| Solubility | Immiscible in water. Miscible with alcohol and ether. | [1] |
| Flash Point | 194 °F (90 °C) | [1] |
| Vapor Pressure | 0.158 mmHg at 25 °C | [1] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of the physical properties of n-nonyl bromide is essential for its characterization and use in sensitive applications. The following are detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with mineral or silicone oil to a level just above the side arm.
-
Add a small amount (approximately 0.5 mL) of n-nonyl bromide to the small test tube.
-
Place the capillary tube, with its sealed end facing upwards, into the test tube containing the n-nonyl bromide.
-
Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance and is a useful parameter for identification and purity assessment.
Materials:
-
Pycnometer (a specific gravity bottle with a known volume)
-
Analytical balance (accurate to ±0.0001 g)
-
n-Nonyl bromide
-
Distilled water (for calibration)
-
Acetone (B3395972) (for cleaning and drying)
-
Temperature-controlled water bath
Procedure:
-
Thoroughly clean the pycnometer with distilled water and then acetone, and dry it completely.
-
Accurately weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Empty the pycnometer, clean it with acetone, and dry it thoroughly.
-
Fill the pycnometer with n-nonyl bromide and allow it to equilibrate to the same temperature in the water bath.
-
Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer. Record the mass (m₃).
-
The density of n-nonyl bromide (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how light bends as it passes through a substance and is a highly sensitive physical property used for identification and purity verification.
Materials:
-
Abbe refractometer
-
n-Nonyl bromide
-
Dropper or pipette
-
Lens paper
-
Ethanol (B145695) or acetone (for cleaning)
-
A constant temperature water circulator
Procedure:
-
Turn on the light source of the Abbe refractometer.
-
Clean the prism surfaces with a soft lens paper moistened with ethanol or acetone and allow them to dry completely.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a dropper, place a few drops of n-nonyl bromide onto the surface of the lower prism.
-
Close the prisms firmly. The liquid should spread evenly between them.
-
If the refractometer is connected to a constant temperature water circulator, ensure the desired temperature (e.g., 20 °C) is stable.
-
Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.
-
Turn the fine adjustment knob to bring the dividing line into sharp focus.
-
If a color fringe is visible at the borderline, turn the chromaticity adjustment knob until the borderline becomes a sharp, colorless line.
-
Adjust the scale so that the sharp borderline is exactly on the crosshairs in the eyepiece.
-
Read the refractive index value from the scale. Record the temperature of the measurement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Grignard reaction, a common application of n-nonyl bromide in organic synthesis.
Caption: Workflow for a Grignard Reaction using n-Nonyl Bromide.
Safety and Handling
n-Nonyl bromide is an irritant to the eyes, respiratory system, and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[1] Store in a cool, dry place away from strong oxidizing agents and strong bases.[1] In case of a spill, absorb with an inert material and dispose of it according to local regulations.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
An In-depth Technical Guide to the Solubility of 1-Bromononane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromononane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents qualitative solubility information, expected solubility trends based on analogous compounds, and a detailed experimental protocol for the precise determination of its solubility.
Core Concepts: Solubility of Bromoalkanes
This compound (C₉H₁₉Br) is a long-chain alkyl halide. Its molecular structure, featuring a polar carbon-bromine (C-Br) bond and a dominant nonpolar nine-carbon alkyl chain, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The large nonpolar alkyl chain results in significant London dispersion forces, making it readily soluble in nonpolar organic solvents.[1] While the C-Br bond introduces a dipole moment, the overall nonpolar character of the molecule dominates its solubility profile.
In contrast, this compound is immiscible with water.[2][3] The strong hydrogen bonding network between water molecules is energetically more favorable than the weaker dipole-dipole and dispersion forces that would be formed with this compound.
Solubility Data
While precise quantitative solubility data for this compound is not widely available, its miscibility with a range of common organic solvents can be inferred from its structural similarity to other long-chain bromoalkanes like 1-bromooctane (B94149) and 1-bromodecane, which are known to be soluble in many organic solvents.[4][5][6][7][8] For practical laboratory purposes, "miscible" can be considered a very high degree of solubility, indicating that the two liquids can be mixed in all proportions to form a homogeneous solution.
Table 1: Qualitative and Expected Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Expected Solubility of this compound | Rationale/Supporting Evidence |
| Hexane | Nonpolar | Miscible | Stated as soluble in chemical literature.[2][3] Long-chain bromoalkanes are highly soluble in nonpolar solvents.[4] |
| Toluene | Nonpolar | Miscible | Long-chain bromoalkanes are highly soluble in nonpolar aromatic solvents.[4] |
| Chloroform (CHCl₃) | Polar Aprotic | Miscible | Stated as soluble in chemical literature.[2][3] |
| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | Miscible | Known to be soluble in ethyl ether.[9] |
| Acetone (C₃H₆O) | Polar Aprotic | Miscible | Expected to be miscible based on the behavior of similar bromoalkanes. |
| Ethanol (C₂H₅OH) | Polar Protic | Miscible | 1-Bromooctane is miscible with ethanol.[7] |
| Methanol (CH₃OH) | Polar Protic | Soluble | 1-Bromodecane is soluble in methanol. |
| Carbon Tetrachloride (CCl₄) | Nonpolar | Miscible | Expected to be miscible based on its nonpolar nature. |
Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions. "Soluble" is used where high solubility is expected, but complete miscibility across all proportions has not been explicitly stated for analogous compounds.
Factors Influencing Solubility
The solubility of this compound in an organic solvent is governed by a combination of factors related to both the solute and the solvent. The interplay of these factors determines the extent to which they will form a homogeneous solution.
Caption: Logical relationship of factors influencing this compound solubility.
Experimental Protocol: Determination of Mutual Solubility
The following protocol outlines a method for the quantitative determination of the mutual solubility of this compound in an organic solvent at a given temperature. This method is based on the principle of preparing mixtures of known composition and observing the phase behavior.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest (e.g., hexane, ethanol)
-
Analytical balance (± 0.0001 g)
-
A series of glass test tubes with stoppers or screw caps
-
Water bath with temperature control (± 0.1 °C)
-
Calibrated thermometer or temperature probe
-
Pipettes and graduated cylinders
-
Vortex mixer
Procedure:
-
Preparation of Mixtures:
-
Prepare a series of mixtures of this compound and the chosen organic solvent in sealed test tubes. The compositions should range from low to high concentrations of this compound (e.g., 10%, 20%, 30%, ..., 90% by weight or volume).
-
For each mixture, accurately weigh the required amounts of this compound and the solvent directly into the tared test tube.
-
-
Equilibration and Observation:
-
Place the sealed test tubes in a temperature-controlled water bath.
-
Slowly increase the temperature of the water bath while vigorously agitating the mixtures (e.g., using a vortex mixer) at regular intervals.
-
For each mixture, record the temperature at which the solution becomes clear and homogeneous (the temperature of complete miscibility).
-
After reaching a completely miscible state, allow the solutions to cool slowly while observing. Record the temperature at which turbidity or phase separation first appears.
-
-
Data Analysis:
-
For each composition, calculate the average of the two recorded temperatures (for miscibility on heating and immiscibility on cooling).
-
Plot a graph of the average temperature of miscibility versus the weight or volume percentage of this compound.
-
The resulting plot will show the mutual solubility curve for the this compound-solvent system. From this curve, the solubility of this compound in the solvent (and vice versa) at any given temperature within the experimental range can be determined.
-
Caption: Experimental workflow for determining mutual solubility.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. kelid1.ir [kelid1.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 111-83-1: 1-Bromooctane | CymitQuimica [cymitquimica.com]
- 6. 1-Bromododecane [chembk.com]
- 7. 1-Bromo octane [chembk.com]
- 8. CAS 112-29-8: 1-Bromodecane | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of Methyl 10-undecenoate (CAS 111-81-9)
It appears there is a discrepancy in the provided information. The CAS number 693-58-3 corresponds to 1-Bromononane , not Methyl 10-undecenoate. The correct CAS number for Methyl 10-undecenoate is 111-81-9 . This guide will focus on the safety and handling of Methyl 10-undecenoate (CAS 111-81-9) as requested in the topic.
This technical guide provides comprehensive safety and handling information for Methyl 10-undecenoate, intended for researchers, scientists, and drug development professionals.
Chemical Identification
| Identifier | Value |
| Chemical Name | Methyl 10-undecenoate |
| Synonyms | Methyl undecylenate, 10-Undecenoic acid methyl ester |
| CAS Number | 111-81-9 |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.3 g/mol [1] |
| Structure | CH2=CH(CH2)8CO2CH3 |
Hazard Identification and Classification
Methyl 10-undecenoate is classified as a hazardous substance.
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1][2]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1][2]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1][2]
-
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P273: Avoid release to the environment.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Color | Colorless | [1] |
| Odor | Penetrating | [1] |
| Boiling Point | 253.5°C to 259.06°C at 1013 hPa | [1] |
| Melting Point | -26.4°C to -21.1°C at 1013 hPa | [1] |
| Flash Point | 115°C at 1013 hPa | [1] |
| Density | 0.885 g/cm³ at 20°C | [1] |
| Vapor Pressure | 210 Pa at 25°C | [1] |
| Water Solubility | 0.794 mg/L at 20°C | [1] |
| Octanol-water partition coefficient (LogKow) | 4.4 to 5.3 | [1] |
| Self-ignition temperature | 250°C at 990 hPa | [1] |
Toxicological Information
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] | |
| Acute Inhalation Toxicity | Harmful if inhaled. | [1] | |
| Acute Dermal Toxicity | Not expected to cause significant effect. | [1] | |
| Skin Corrosion/Irritation | Not expected to cause irritation or corrosion. | [1] | |
| Serious Eye Damage/Irritation | Not expected to cause irritation or corrosion. | [1] | |
| Respiratory or Skin Sensitization | Not expected to cause allergic skin reactions. | [1] | |
| Germ Cell Mutagenicity | Not expected to cause adverse genetic effects. | [1] | |
| Carcinogenicity | Not expected to cause cancer under normal use conditions. | [1] | |
| Reproductive Toxicity | Not expected to cause adverse effects on reproduction. | [1] | |
| STOT-Single Exposure | No data available. | ||
| STOT-Repeated Exposure | Not expected to cause adverse effects after repeated exposure. | [1] | |
| Aspiration Hazard | No data available. |
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological studies are not publicly available in the summarized search results. These studies are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), under Good Laboratory Practice (GLP) standards. For specific experimental details, it is recommended to consult the full safety data sheets or the underlying study reports from the manufacturer or regulatory bodies like ECHA (European Chemicals Agency).
Safe Handling and Storage
-
Handle in well-ventilated areas.[1]
-
Provide appropriate local exhaust ventilation at points of emission.[1]
-
Ensure that eye- and handwash stations and safety showers are close to workstation locations.[1]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1]
-
Body Protection: Wear a lab coat or other protective clothing.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[2]
-
Methods for Cleaning Up: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. The substance is very toxic to aquatic life with long-lasting effects, so release to the environment should be avoided.[1][2]
Visualizations
Caption: Workflow for the safe handling of Methyl 10-undecenoate.
References
The Versatility of 1-Bromononane in Advanced Materials Science: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the potential applications of 1-Bromononane in the field of materials science. As a versatile alkylating agent and initiator, this compound serves as a critical building block in the synthesis and modification of a wide array of advanced materials. This document details its role in the development of functionalized polymers, the surface modification of nanoparticles, the formation of self-assembled monolayers (SAMs) for tailored surface properties, and the creation of hydrophobic coatings. Furthermore, its utility in the synthesis of specialized materials such as functionalized graphene and ionic liquids is discussed. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate further research and application.
Introduction
This compound (C₉H₁₉Br) is a linear alkyl bromide that has emerged as a valuable intermediate in organic synthesis and, increasingly, in the field of materials science.[1] Its nonyl chain provides a desirable combination of hydrophobicity and chain length, making it an ideal candidate for modifying the surface properties of various materials. The presence of a reactive bromine atom allows for its participation in a range of chemical reactions, including nucleophilic substitutions and as an initiator in controlled radical polymerizations.[2]
This guide will systematically explore the multifaceted applications of this compound, offering a comprehensive overview of its role in:
-
Polymer Synthesis: Primarily as an initiator in Atom Transfer Radical Polymerization (ATRP) to produce well-defined polymers with controlled molecular weights and architectures.
-
Nanoparticle Functionalization: As a surface-modifying agent to impart hydrophobicity and improve the dispersibility of nanoparticles in nonpolar media.
-
Self-Assembled Monolayers (SAMs): As a precursor for the formation of ordered, hydrophobic monolayers on various substrates, enabling precise control over surface energy and wettability.
-
Hydrophobic Coatings: For the creation of water-repellent surfaces on a variety of materials.
-
Specialized Materials: Including the alkylation of graphene to tune its electronic and physical properties, and as a key reagent in the synthesis of novel ionic liquids.
Throughout this guide, detailed experimental protocols are provided to enable the replication and further investigation of these applications. Quantitative data are summarized in tables for clear comparison, and key mechanisms and workflows are illustrated using diagrams generated with Graphviz.
Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures.[3][4] Alkyl halides, such as this compound, are commonly used as initiators in ATRP. The nonyl group from this compound becomes the α-end group of the resulting polymer chain, imparting its hydrophobic characteristics to the final material.
General Mechanism of ATRP Initiation with this compound
The initiation step in ATRP involves the reversible activation of the carbon-bromine bond in this compound by a transition metal complex (e.g., Cu(I)/Ligand). This generates a nonyl radical that initiates polymerization and a metal complex in a higher oxidation state (e.g., Cu(II)Br/Ligand). This reversible activation-deactivation process allows for controlled chain growth.
Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) Initiated by 1-Bromooctane (B94149) (as an analogue for this compound)
This protocol is adapted from a procedure for 1-bromooctane and can be directly applied to this compound with minor adjustments for molar mass.[5]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Ligand Addition: Add PMDETA (e.g., 0.104 mL, 0.5 mmol) to the Schlenk flask containing the catalyst.
-
Solvent and Monomer Addition: To the catalyst/ligand mixture, add anisole (10 mL) and MMA (10.7 mL, 100 mmol) via degassed syringes.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: While stirring the mixture at the desired reaction temperature (e.g., 90 °C), add this compound (e.g., 0.207 g, 1 mmol for a target degree of polymerization of 100) via a degassed syringe.
-
Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.
-
Termination: To stop the polymerization, open the flask to expose the catalyst to air, which oxidizes the copper(I) to the inactive copper(II) state.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter the precipitate and dry under vacuum to a constant weight.
Quantitative Data
The molecular weight and polydispersity index (PDI) of polymers synthesized via ATRP are highly controllable. The following table provides representative data for the ATRP of MMA using a bromoalkane initiator.
| Initiator | Monomer | Target DP | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Ethyl α-bromoisobutyrate | MMA | 100 | 10,400 | 1.15 | [6] |
| Ethyl α-bromoisobutyrate | MMA | 200 | 20,900 | 1.20 | [6] |
| 1-Phenylethyl bromide | Styrene | 100 | 9,800 | 1.10 | [3] |
Functionalization of Nanoparticles
This compound can be used to modify the surface of nanoparticles, imparting a hydrophobic nonyl chain. This functionalization is crucial for improving the dispersibility of nanoparticles in nonpolar solvents and polymer matrices, which is essential for the fabrication of nanocomposites with enhanced properties. The process typically involves a nucleophilic substitution reaction where a surface group on the nanoparticle displaces the bromide ion.
General Workflow for Nanoparticle Functionalization
Experimental Protocol: Grafting of Nonyl Chains onto Silica (B1680970) Nanoparticles
This protocol describes a general method for grafting alkyl chains onto silica nanoparticles, which can be adapted for this compound.[7][8]
Materials:
-
Silica nanoparticles (with surface silanol (B1196071) groups)
-
This compound
-
A strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
Drying of Nanoparticles: Dry the silica nanoparticles under vacuum at an elevated temperature (e.g., 120 °C) overnight to remove adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Surface Deprotonation: Add the strong base to the nanoparticle suspension and stir at room temperature for several hours to deprotonate the surface silanol groups.
-
Alkylation: Add this compound to the reaction mixture and heat to an appropriate temperature (e.g., 60-80 °C). The reaction time can vary from several hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature. Quench any excess base by careful addition of a proton source (e.g., ethanol).
-
Purification: Isolate the functionalized nanoparticles by centrifugation. Wash the particles repeatedly with the reaction solvent and then with a solvent in which the unreacted this compound is soluble (e.g., hexane) to remove any physisorbed material.
-
Drying: Dry the purified nonyl-functionalized silica nanoparticles under vacuum.
Quantitative Data
The degree of hydrophobicity achieved by surface modification can be quantified by measuring the water contact angle on a film of the modified nanoparticles. The length of the alkyl chain significantly influences the resulting hydrophobicity.
| Alkyl Chain Length | Water Contact Angle (°) | Reference |
| C1 (Methyl) | ~0 (hydrophilic) | [1][9] |
| C8 (Octyl) | 150.6 ± 6.6 | [1][9] |
| C9 (Nonyl) | Expected to be > 150 | Inferred from[1][9] |
Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. This compound can be converted to nonanethiol, which can then form a dense, hydrophobic SAM on a gold surface.[1][9] Such SAMs are used to precisely control the surface properties of materials, including wettability, adhesion, and friction.
Formation of a Nonanethiol SAM on Gold
The formation of a SAM from nonanethiol on a gold substrate is driven by the strong affinity of the sulfur headgroup for gold, leading to the formation of a gold-thiolate bond. The van der Waals interactions between the adjacent nonyl chains drive the ordering of the monolayer.
Experimental Protocol: Preparation of a Nonanethiol SAM on Gold
This is a general procedure for forming alkanethiol SAMs on gold.[9][10]
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a gold film)
-
Nonanethiol (can be synthesized from this compound)
-
Absolute ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Clean glass vials
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.
-
Thiol Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of nonanethiol in absolute ethanol in a clean glass vial.
-
SAM Formation: Immerse the clean, dry gold substrate into the nonanethiol solution.
-
Incubation: Allow the self-assembly process to proceed for an extended period, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.
-
Rinsing: Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the substrate with a gentle stream of nitrogen.
Quantitative Data
The hydrophobicity of the resulting SAM can be assessed by measuring the static water contact angle.
| Monolayer | Substrate | Water Contact Angle (°) | Reference |
| Dodecanethiol (C12) | Gold | ~111 | [11] |
| Octadecanethiol (C18) | Gold | ~112 | [11] |
| Nonanethiol (C9) | Gold | Expected to be ~110 | Inferred from[11] |
Other Potential Applications
Hydrophobic Coatings
This compound can be used to create hydrophobic surfaces on various materials, such as silicon wafers, by grafting the nonyl chains onto the surface. This modification significantly increases the water contact angle, leading to water-repellent properties. The expected contact angle for a silicon surface modified with nonyl chains would be significantly higher than that of an untreated, hydrophilic silicon wafer.[12]
Graphene Functionalization
The electronic and physical properties of graphene can be tuned by covalent functionalization. This compound can be used as an alkylating agent to introduce nonyl groups onto the graphene lattice.[7][13] This alkylation can increase the dispersibility of graphene in organic solvents and modify its electronic bandgap.
Synthesis of Ionic Liquids
This compound is a key precursor in the synthesis of imidazolium-based ionic liquids with a nonyl side chain.[4][5] These ionic liquids can have unique properties, such as specific thermal stabilities and miscibility with other liquids, making them suitable for applications as solvents, electrolytes, or catalysts in materials synthesis.
Conclusion
This compound is a highly versatile chemical building block with significant potential in materials science. Its ability to introduce a hydrophobic nonyl chain through various chemical transformations makes it invaluable for the synthesis and modification of polymers, nanoparticles, and surfaces. The detailed protocols and data presented in this guide are intended to serve as a foundation for researchers to explore and expand upon the applications of this compound in the development of new and advanced materials. Further research into the specific use of this compound in areas such as nanoparticle capping and the formation of functional self-assembled monolayers is warranted to fully unlock its potential.
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atom transfer radical polymerisation (ATRP) of methyl methacrylate in the presence of radical inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
1-Bromononane: A Versatile Precursor for the Synthesis of Novel Surfactants
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pursuit of novel surfactants with tailored properties remains a significant focus in chemical research and product development. These amphiphilic molecules, central to a myriad of applications from detergents and emulsifiers to drug delivery systems and antimicrobial agents, are constantly being re-engineered for enhanced performance, improved biodegradability, and specialized functionalities. Within the diverse landscape of surfactant synthesis, 1-bromononane has emerged as a key building block, offering a versatile hydrophobic tail that can be readily functionalized to create a variety of cationic and gemini (B1671429) surfactants. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols associated with novel surfactants derived from this compound.
Introduction to Surfactants and the Role of this compound
Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid.[1][2] This property arises from their amphiphilic structure, which consists of a hydrophilic "head" and a hydrophobic "tail".[3][4] The nonyl alkyl chain provided by this compound serves as a robust hydrophobic component, influencing the resulting surfactant's lipophilicity, which is crucial for its function as an emulsifier, detergent, and antimicrobial agent.[5] The presence of the bromo- functional group allows for straightforward nucleophilic substitution reactions, making it an ideal precursor for introducing various hydrophilic head groups.[5]
Synthesis of Novel Surfactants from this compound
This compound is a valuable precursor for the synthesis of two prominent classes of novel surfactants: quaternary ammonium (B1175870) (quat) surfactants and gemini surfactants.
Quaternary Ammonium Surfactants
Quaternary ammonium salts are a class of cationic surfactants with the general formula [R₄N]⁺X⁻, where R represents alkyl or aryl groups.[5][6] The synthesis of quaternary ammonium surfactants from this compound is typically achieved through the Menschutkin reaction. This reaction involves the nucleophilic substitution of the bromide ion from this compound by a tertiary amine, forming the quaternary ammonium bromide.[5]
The general synthetic pathway for the formation of a quaternary ammonium surfactant from this compound is illustrated below.
Caption: Synthesis of Quaternary Ammonium Surfactants.
Gemini Surfactants
Gemini surfactants are a newer class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups, connected by a spacer group.[4][7] This unique structure often imparts superior surface activity and lower critical micelle concentrations (CMCs) compared to their single-chain counterparts.[4] The synthesis of gemini surfactants can be achieved by reacting two equivalents of a tertiary amine with a dihaloalkane, followed by quaternization with this compound, or by reacting a diamine with two equivalents of this compound.[3][8]
A representative synthetic workflow for preparing gemini surfactants is depicted below.
References
- 1. chemicalproductsokc.com [chemicalproductsokc.com]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of Encapsulated Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploratory Reactions Using 1-Bromononane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key exploratory reactions involving 1-bromononane, a versatile nine-carbon alkyl halide. The content is tailored for professionals in research and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows. This compound serves as a valuable building block in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Its utility as a reactive intermediate is central to the synthesis of more complex molecules.[3]
Nucleophilic Substitution Reactions
As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion.[4] The linear structure of this compound minimizes steric hindrance, favoring the SN2 mechanism.
Williamson Ether Synthesis: Formation of Nonyl Ethers
The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide or phenoxide with a primary alkyl halide.[5][6][7] This SN2 reaction is widely used for the synthesis of both symmetrical and unsymmetrical ethers.[8]
Reaction Scheme: R-O⁻Na⁺ + CH₃(CH₂)₈Br → R-O-(CH₂)₈CH₃ + NaBr
Experimental Protocol: Synthesis of Nonyl Phenyl Ether
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (B47542) (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
Reaction with this compound: Add this compound (1.0 equivalent) dropwise to the solution of sodium phenoxide.
-
Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[6] Reaction times can range from 1 to 8 hours.[5][6]
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the nonyl phenyl ether.
Quantitative Data: Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | This compound | DMF | NaH | 80 | 6 | ~85-95 (estimated) |
| 1-Nonanol | This compound | THF | NaH | 65 | 12 | ~80-90 (estimated) |
Yields are estimated based on typical Williamson ether syntheses with primary alkyl bromides.[6]
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis.
Synthesis of Primary Amines
Direct alkylation of ammonia (B1221849) with this compound is generally not a preferred method for synthesizing primary amines due to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[9] More selective methods are the Gabriel synthesis and the reaction with sodium azide (B81097) followed by reduction.
The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding overalkylation.[10][11][12] It involves the N-alkylation of potassium phthalimide (B116566) followed by the liberation of the primary amine.[11][13][14]
Reaction Scheme:
-
Potassium Phthalimide + CH₃(CH₂)₈Br → N-Nonylphthalimide
-
N-Nonylphthalimide + H₂NNH₂ → 1-Nonylamine + Phthalhydrazide (B32825)
Experimental Protocol: Gabriel Synthesis of 1-Nonylamine
-
N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 equivalent) in DMF.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the mixture with stirring (typically to 80-100 °C) for several hours until TLC indicates the consumption of the starting materials.[15]
-
Amine Liberation (Ing-Manske procedure): Cool the reaction mixture to room temperature and add hydrazine (B178648) hydrate (B1144303) (1.2 equivalents).[11]
-
Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.
-
Work-up: After cooling, acidify the mixture with dilute HCl and filter to remove the phthalhydrazide precipitate.
-
Make the filtrate basic with NaOH and extract the liberated 1-nonylamine with diethyl ether.
-
Dry the organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-nonylamine by distillation.
Quantitative Data: Gabriel Synthesis
| Reactant 1 | Reactant 2 | Solvent | Reagent for Amine Liberation | Temperature (°C) | Time (h) | Yield (%) |
| Potassium Phthalimide | This compound | DMF | Hydrazine Hydrate | 90 | 4 | ~80-90 (estimated) |
Yields are estimated based on typical Gabriel syntheses with primary alkyl bromides.
An alternative, high-yielding route to primary amines involves the SN2 reaction of this compound with sodium azide to form 1-azidononane (B1281536), which is subsequently reduced to 1-nonylamine. This method prevents overalkylation as the azide intermediate is not nucleophilic.[4]
Reaction Scheme:
-
CH₃(CH₂)₈Br + NaN₃ → CH₃(CH₂)₈N₃ + NaBr
-
CH₃(CH₂)₈N₃ + [Reducing Agent] → CH₃(CH₂)₈NH₂
Experimental Protocol: Synthesis of 1-Nonylamine via 1-Azidononane
-
Synthesis of 1-Azidononane: In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents).[16]
-
Heat the mixture to 60-70 °C and stir for 12-24 hours.[16] Monitor the reaction by TLC.
-
Work-up for Azide: Cool the mixture, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Low molecular weight alkyl azides can be explosive and should be handled with care.
-
Reduction of 1-Azidononane: Dissolve the crude 1-azidononane in anhydrous THF or diethyl ether and cool in an ice bath.
-
Add lithium aluminum hydride (LiAlH₄, 1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for several hours until the reduction is complete (monitored by IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).
-
Work-up for Amine: Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting aluminum salts and wash the filter cake with ether.
-
Dry the filtrate over anhydrous potassium carbonate and concentrate to give 1-nonylamine.
Quantitative Data: Synthesis of 1-Nonylamine via Azide
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide Formation | This compound | Sodium Azide | DMF | 65 | 18 | >90[16] |
| Reduction | 1-Azidononane | LiAlH₄ | THF | 25 | 4 | ~85-95 |
Diagram: Amine Synthesis Pathways
Caption: Comparative pathways for primary amine synthesis.
Grignard Reaction: Formation of Nonylmagnesium Bromide and Subsequent Reactions
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[17][18] this compound can be converted to its corresponding Grignard reagent, nonylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent.[17] This organometallic reagent is a strong nucleophile and a strong base, reacting with a wide range of electrophiles.[19]
Reaction Scheme (Formation): CH₃(CH₂)₈Br + Mg --(anhydrous ether)--> CH₃(CH₂)₈MgBr
Experimental Protocol: Preparation of Nonylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper. All glassware must be rigorously dried to exclude moisture.[18]
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Gentle warming may be necessary to start the reaction.
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent, which should be used immediately in subsequent reactions.
Reactions of Nonylmagnesium Bromide with Electrophiles
Nonylmagnesium bromide can react with various electrophiles to form a range of products.
Reaction with Aldehydes and Ketones:
-
With an aldehyde (e.g., benzaldehyde): Forms a secondary alcohol.
-
With a ketone (e.g., acetone): Forms a tertiary alcohol.[20][21]
Reaction with Carbon Dioxide:
-
Forms a carboxylic acid (decanoic acid) after acidic work-up.[22]
Experimental Protocol: Reaction with an Electrophile (General)
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the electrophile (e.g., benzaldehyde, acetone, or bubble CO₂ gas through the solution) (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[22]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or column chromatography.
Quantitative Data: Reactions of Nonylmagnesium Bromide
| Electrophile | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-1-decanol | ~70-85 (estimated)[23] |
| Acetone | 2-Methyl-2-undecanol | ~60-75 (estimated)[20] |
| Carbon Dioxide | Decanoic Acid | ~60-80 (estimated)[24] |
Yields are estimated based on typical Grignard reactions.
Diagram: Grignard Reaction Pathways
Caption: Formation and reactions of nonylmagnesium bromide.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. However, the use of unactivated alkyl halides like this compound in these reactions is challenging due to their slower rate of oxidative addition and the propensity of the resulting alkylpalladium intermediate to undergo β-hydride elimination.[8] Recent advances have led to the development of specialized catalyst systems that can facilitate these couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. While typically used with aryl or vinyl halides, some progress has been made with alkyl halides.[6]
Reaction Scheme: CH₃(CH₂)₈Br + R-B(OH)₂ --(Pd catalyst, Base)--> CH₃(CH₂)₈-R
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Representative)
-
To a reaction vessel, add the arylboronic acid (1.5 equivalents), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents), and a palladium catalyst with a specialized ligand (e.g., a bulky, electron-rich phosphine (B1218219) ligand).
-
Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., DMF, dioxane, or a mixture with water).
-
Add this compound (1.0 equivalent) and heat the reaction mixture (typically 80-120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate (estimated) |
| 4-Methoxyphenylboronic acid | Pd₂ (dba)₃ / RuPhos | K₂CO₃ | Dioxane | 110 | Moderate (estimated)[25] |
Yields are highly dependent on the specific catalyst and ligand system and are generally lower for unactivated alkyl bromides than for aryl bromides.
Sonogashira Coupling
The Sonogashira coupling creates a carbon-carbon bond between a terminal alkyne and an organic halide.[26] The coupling of unactivated alkyl electrophiles is a significant challenge.[3]
Reaction Scheme: CH₃(CH₂)₈Br + H−C≡C−R --(Pd/Cu catalyst, Base)--> CH₃(CH₂)₈−C≡C−R
Recent research has focused on developing new catalyst systems, including those based on nickel and copper, to facilitate the Sonogashira coupling of alkyl halides under milder conditions.[27][28]
Heck Reaction
The Heck reaction couples an organic halide with an alkene.[29] The use of unactivated alkyl halides in the Heck reaction has been a long-standing challenge, but recent developments, including photoredox catalysis, have shown promise.[4][5][30][31]
Reaction Scheme: CH₃(CH₂)₈Br + H₂C=CHR --(Pd catalyst, Base)--> CH₃(CH₂)₈−CH=CHR
Diagram: Catalytic Cycle of a Cross-Coupling Reaction (Generic)
References
- 1. CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google Patents [patents.google.com]
- 2. ikm.org.my [ikm.org.my]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. bartleby.com [bartleby.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. scribd.com [scribd.com]
- 21. adichemistry.com [adichemistry.com]
- 22. m.youtube.com [m.youtube.com]
- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 24. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Sonogashira Coupling [organic-chemistry.org]
- 27. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Formation of 1-Bromononane Grignard Reagent (Nonylmagnesium Bromide)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formation of the Grignard reagent from 1-bromononane, resulting in nonylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, making it a valuable tool in organic synthesis for the formation of carbon-carbon bonds. Adherence to anhydrous and anaerobic conditions is critical for the successful synthesis and subsequent reactivity of this reagent.
Reaction Principle
Grignard reagents are formed through the reaction of an organohalide with magnesium metal in an aprotic ethereal solvent.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[1] For this compound, the reaction proceeds as follows:
CH₃(CH₂)₈Br + Mg → CH₃(CH₂)₈MgBr
The resulting nonylmagnesium bromide can then be used in various downstream applications, such as reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or with carbon dioxide to produce carboxylic acids.[3][4]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the formation of nonylmagnesium bromide. Precise conditions may be optimized based on laboratory-specific equipment and reagent purity.
| Parameter | Condition | Rationale |
| Starting Halide | This compound (1.0 eq) | A suitable long-chain alkyl halide for Grignard reagent formation.[5] |
| Magnesium | Turnings (1.1 - 1.2 eq) | A slight excess ensures the complete conversion of the this compound.[6] |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are essential for stabilizing the Grignard reagent.[5][6] THF may offer higher yields due to better solvation and a higher boiling point.[5] |
| Initiation | Iodine crystal (catalytic) | A small crystal of iodine can be used to activate the magnesium surface.[5][7] |
| Reaction Temperature | Room temperature to gentle reflux (approx. 35°C for diethyl ether) | The reaction is exothermic but may require gentle heating to initiate.[3][6] |
| Reaction Time | 1 - 3 hours | Sufficient time is required to ensure the reaction proceeds to completion.[6] |
| Atmosphere | Dry Nitrogen or Argon | Essential to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[5][6] |
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine (a single small crystal)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stoppers
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Schlenk line or similar inert atmosphere setup
Glassware Preparation: All glassware must be scrupulously dried to remove any trace of water, which would quench the Grignard reagent.[8]
-
Clean all glassware thoroughly.
-
Dry the glassware in an oven at a temperature above 120°C for several hours, or overnight.[5][8]
-
Assemble the apparatus (three-necked flask with condenser, dropping funnel, and gas inlet) while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon gas.[5]
Procedure:
-
Setup: Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the cooled, nitrogen-flushed three-necked flask. Add a single crystal of iodine.[5]
-
Solvent Addition: Add approximately 20% of the total required anhydrous diethyl ether to the flask containing the magnesium.[5]
-
Reagent Preparation: In the pressure-equalizing dropping funnel, prepare a solution of this compound (1.0 eq) diluted with the remaining anhydrous diethyl ether.
-
Initiation: Add a small portion (about 5-10%) of the this compound solution from the dropping funnel to the magnesium suspension.[5] The reaction is initiated when the brown color of the iodine disappears, the solution becomes cloudy and gray, and gentle bubbling is observed from the magnesium surface.[5][6] If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.[5] Crushing the magnesium turnings with a dry glass rod can also help to expose a fresh reactive surface.[8]
-
Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] A slow and controlled addition is crucial to minimize side reactions such as Wurtz coupling, where the formed Grignard reagent reacts with unreacted this compound to form octadecane.[5][8]
-
Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[5] The resulting gray to brownish solution is the nonylmagnesium bromide Grignard reagent.
-
Usage: The prepared Grignard reagent should be used immediately in the same flask for the subsequent reaction step.[8] It is not typically isolated.
Safety Precautions:
-
Diethyl ether is extremely flammable and has a low boiling point.[3] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
The formation of the Grignard reagent is an exothermic reaction.[6] Proper control of the addition rate is necessary to prevent the reaction from becoming too vigorous.
-
Grignard reagents are highly reactive and corrosive.[1] Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Workflow for the synthesis of nonylmagnesium bromide.
References
- 1. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromononane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the Williamson ether synthesis using 1-bromononane as the alkylating agent. This reaction is a versatile and reliable method for the preparation of asymmetrical ethers, which are common structural motifs in pharmaceuticals and other fine chemicals. The protocol is based on the reaction of an alcohol with this compound in the presence of a strong base.
Introduction
The Williamson ether synthesis is a cornerstone in organic synthesis, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks the primary alkyl halide, this compound, to displace the bromide and form an ether.[1][2][3] Given that this compound is a primary alkyl halide, it is an excellent substrate for this reaction, minimizing the potential for the competing E2 elimination reaction.[1] This method is widely applicable for the synthesis of a variety of nonyl ethers.
Reaction Mechanism
The synthesis proceeds in two main steps:
-
Deprotonation of the Alcohol: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol (ROH), forming a highly reactive sodium alkoxide (RONa).
-
Nucleophilic Attack: The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of this compound in a backside attack, leading to the formation of the ether (RONon) and sodium bromide as a byproduct.
Figure 1: Reaction mechanism of the Williamson ether synthesis.
Experimental Protocols
This section details two common protocols for the Williamson ether synthesis with this compound. Protocol A utilizes a strong base (sodium hydride) in an aprotic solvent, while Protocol B employs a milder base (potassium carbonate) and is suitable for more sensitive substrates.
Protocol A: Using Sodium Hydride in Tetrahydrofuran (THF)
This protocol is highly effective for the synthesis of a wide range of dialkyl ethers.[4]
Materials:
-
Alcohol (e.g., methanol, ethanol)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous THF (10 volumes relative to the alcohol).
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1-2 hours, or until hydrogen gas evolution ceases.
-
Addition of this compound: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux (around 66 °C for THF) for a few hours.[2]
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ether.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient.
Protocol B: Using Potassium Carbonate in Acetonitrile (B52724)
This protocol is a milder alternative, often used for phenols or other activated alcohols, but can be adapted for simple alcohols with longer reaction times or higher temperatures.[5]
Materials:
-
Alcohol (e.g., methanol, ethanol)
-
This compound
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetonitrile
-
Water
-
Diethyl ether
-
5% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 eq.), finely pulverized potassium carbonate (2.0 eq.), and acetonitrile (15 volumes relative to the alcohol).
-
Addition of this compound: Add this compound (1.0 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (around 82 °C for acetonitrile) with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 5% aqueous NaOH solution (2 x 15 mL), followed by water (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or flash column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the Williamson ether synthesis with this compound.
Table 1: Reactant and Reagent Quantities (for the synthesis of Methyl Nonyl Ether)
| Reagent/Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Methanol | 32.04 | 10 | 1.0 | 0.32 g (0.41 mL) |
| This compound | 207.15 | 10 | 1.0 | 2.07 g (1.90 mL) |
| Sodium Hydride (60%) | 40.00 | 12 | 1.2 | 0.48 g |
| Anhydrous THF | - | - | - | ~10 mL |
Table 2: Typical Reaction Conditions and Yields
| Parameter | Protocol A | Protocol B |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile |
| Temperature | 0 °C to reflux (~66 °C) | Reflux (~82 °C) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 70 - 90% | 60 - 80% |
Visualizations
Figure 2: General experimental workflow for the Williamson ether synthesis.
Figure 3: Logical relationship of reactants to products.
References
Application Notes and Protocols: Kinetics of Nucleophilic Substitution Reactions of 1-Bromononane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs). 1-Bromononane, as a primary alkyl halide, serves as an excellent substrate for studying the kinetics of bimolecular nucleophilic substitution (SN2) reactions. Its linear nonane (B91170) chain offers minimal steric hindrance, allowing for a clear investigation of the factors governing these reactions, such as the nature of the nucleophile, solvent effects, and temperature. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, predicting product formation, and developing robust synthetic routes in drug development.
These application notes provide a detailed overview of the kinetics of nucleophilic substitution reactions involving this compound, complete with experimental protocols and data presented for comparative analysis.
Reaction Mechanism and Kinetics
The nucleophilic substitution reactions of this compound predominantly proceed via the SN2 mechanism. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[1] The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, leading to a second-order rate law.[2][3]
Rate Law: Rate = k[this compound][Nucleophile]
The reaction rate is influenced by several factors:
-
Substrate: Primary alkyl halides, like this compound, are ideal for SN2 reactions due to minimal steric hindrance.[4]
-
Nucleophile: The strength of the nucleophile significantly impacts the reaction rate. Stronger nucleophiles lead to faster reactions.[5]
-
Leaving Group: The bromide ion is a good leaving group, facilitating the substitution.
-
Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile, thus enhancing its reactivity.[5]
Data Presentation: Reaction Kinetics
While specific kinetic data for this compound is not extensively available in published literature, the following tables provide illustrative and comparative kinetic data based on established principles and analogous reactions with similar primary alkyl halides, such as 1-bromooctane.[5] This data serves as a valuable guide for experimental design.
Table 1: Effect of Nucleophile on the Relative Rate of SN2 Reaction of this compound in Acetone at 25°C (Illustrative Data)
| Nucleophile | Chemical Formula | Relative Rate Constant (krel) | Nucleophilicity Category |
| Azide | N₃⁻ | ~500 | Excellent |
| Iodide | I⁻ | ~100 | Excellent |
| Cyanide | CN⁻ | ~125 | Good |
| Hydroxide (B78521) | OH⁻ | ~16 | Good |
| Chloride | Cl⁻ | 1 (Reference) | Moderate |
| Water | H₂O | ~0.001 | Weak |
Note: The relative rate constants are illustrative, based on data for 1-bromooctane, and are normalized to the reaction with chloride. Actual rates will depend on specific experimental conditions.[5]
Table 2: Influence of Solvent on the SN2 Reaction Rate of this compound with Azide (N₃⁻) at 25°C (Illustrative Data)
| Solvent | Type | Relative Rate Constant (krel) |
| Dimethylformamide (DMF) | Polar Aprotic | ~200,000 |
| Acetone | Polar Aprotic | ~20,000 |
| Ethanol | Polar Protic | ~40 |
| Methanol | Polar Protic | 1 (Reference) |
Note: This data illustrates the significant rate enhancement observed in polar aprotic solvents for SN2 reactions and is based on general principles for similar substrates.[5]
Experimental Protocols
The following are detailed protocols for investigating the kinetics of nucleophilic substitution reactions of this compound.
Protocol 1: Determination of the Rate Constant by Titration
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium hydroxide) in a suitable solvent.
Materials:
-
This compound
-
Sodium hydroxide solution (standardized)
-
Ethanol/water (50/50 v/v) as solvent
-
Hydrochloric acid solution (standardized) for titration
-
Phenolphthalein (B1677637) indicator
-
Thermostated water bath
-
Reaction vessel (round-bottom flask with a stopper)
-
Pipettes and burette
-
Stopwatch
Procedure:
-
Reaction Setup: Prepare a solution of this compound in the ethanol/water solvent in the reaction vessel. In a separate container, prepare a solution of sodium hydroxide in the same solvent.
-
Equilibration: Place both solutions in the thermostated water bath to allow them to reach the desired reaction temperature.
-
Reaction Initiation: Add a known volume of the sodium hydroxide solution to the this compound solution, start the stopwatch, and mix thoroughly.
-
Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing an excess of chilled water or a known amount of acid to stop the reaction.
-
Analysis: Titrate the unreacted sodium hydroxide in the quenched aliquot with the standardized hydrochloric acid solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of hydroxide at different times is calculated. For a second-order reaction, a plot of 1/[OH⁻] versus time will yield a straight line. The rate constant (k) can be determined from the slope of this line (slope = k).
Protocol 2: Monitoring Reaction Kinetics using NMR Spectroscopy
Objective: To monitor the progress of the reaction between this compound and a nucleophile (e.g., sodium azide) in real-time using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Sodium azide
-
Deuterated solvent (e.g., Acetone-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of this compound in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify the chemical shifts of the protons adjacent to the bromine atom.
-
Reaction Initiation: Add a known amount of the nucleophile (e.g., sodium azide) to the NMR tube, shake to mix, and immediately place it in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material (this compound) and the product at each time point. The decrease in the integral of the reactant signal and the increase in the integral of the product signal are proportional to the change in their concentrations. Plot the concentration data versus time and apply the appropriate integrated rate law to determine the rate constant.
Visualizations
Caption: SN2 reaction mechanism of this compound.
Caption: General experimental workflow for kinetic analysis.
Caption: Energy profile of a typical SN2 reaction.
References
Synthesis of 1-Nonyl-3-Methylimidazolium Bromide: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the alkyl-substituted imidazolium (B1220033) ionic liquid, 1-nonyl-3-methylimidazolium bromide, using 1-bromononane. This ionic liquid is of interest to the pharmaceutical industry for its potential applications in drug formulation and delivery, owing to its unique solvent properties and potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).
Introduction
Imidazolium-based ionic liquids (ILs) are a class of organic salts with melting points below 100°C. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive "green" solvents and functional materials in various fields, including pharmaceutical sciences.[1][2][3] The synthesis of ILs with varying alkyl chain lengths allows for the fine-tuning of properties such as hydrophobicity, viscosity, and solvent miscibility. The nonyl (C9) alkyl chain imparts a moderate level of lipophilicity, which can be advantageous for solubilizing poorly water-soluble drugs and facilitating their transport across biological membranes.[4][5]
This application note details the synthesis of 1-nonyl-3-methylimidazolium bromide ([C9mim]Br) via a direct quaternization reaction, a common and efficient method for preparing imidazolium-based ILs.
Applications in Pharmaceutical Sciences
Alkyl-substituted imidazolium ionic liquids, including those with a nonyl chain, have several potential applications in drug development:
-
Enhanced Drug Solubility: The unique solvent properties of ionic liquids can significantly increase the solubility of poorly soluble APIs, a major challenge in drug formulation.[1][3]
-
Drug Delivery Systems: These ionic liquids can act as carriers in various drug delivery systems, such as microemulsions, ionogels, and nanoparticles, to control drug release and improve bioavailability.[4][5]
-
Stabilization of Biomolecules: Certain ionic liquids have been shown to stabilize proteins and other biomolecules, which is crucial for the formulation of biopharmaceuticals.
-
Permeation Enhancers: The amphiphilic nature of some ionic liquids can facilitate the permeation of drugs through biological membranes like the skin.
Synthesis of 1-Nonyl-3-Methylimidazolium Bromide
The synthesis of 1-nonyl-3-methylimidazolium bromide is achieved through the S_N2 reaction between 1-methylimidazole (B24206) and this compound.
Reaction Scheme:
Caption: Synthesis of 1-Nonyl-3-methylimidazolium Bromide.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 1-alkyl-3-methylimidazolium bromides.[6][7]
Materials:
-
1-Methylimidazole (≥99%)
-
This compound (≥98%)
-
Ethyl acetate (B1210297) (anhydrous, ≥99.8%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of 1-methylimidazole and this compound. For example, for a 0.1 mole scale reaction, use 8.21 g (0.1 mol) of 1-methylimidazole and 20.71 g (0.1 mol) of this compound. The reaction can be performed neat or with a solvent like acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to 70-80°C with vigorous stirring. The reaction is typically carried out for 24 to 48 hours. Monitor the reaction progress by TLC or NMR if desired.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature. The product, 1-nonyl-3-methylimidazolium bromide, will likely be a viscous liquid or a solid.
-
Wash the crude product multiple times with anhydrous ethyl acetate (e.g., 3 x 50 mL) to remove any unreacted starting materials. This is a crucial step to ensure the purity of the final product.
-
After each wash, decant the ethyl acetate layer.
-
-
Drying: Dry the purified product under vacuum at 70-80°C for several hours to remove any residual solvent and moisture. The final product should be a white solid or a viscous, colorless to pale yellow liquid.
Characterization
The structure and purity of the synthesized 1-nonyl-3-methylimidazolium bromide can be confirmed by various spectroscopic techniques.
Table 1: Summary of Synthesis and Characterization Data
| Parameter | Value/Description |
| Reactants | 1-Methylimidazole, this compound |
| Reaction Type | Quaternization (S_N2) |
| Typical Solvent | Acetonitrile or solvent-free |
| Reaction Temperature | 70-80°C |
| Reaction Time | 24 - 48 hours |
| Typical Yield | >90% (based on analogous reactions)[8][9] |
| Appearance | White solid or viscous liquid |
| ¹H NMR | Characteristic peaks for imidazolium ring protons, methyl group, and nonyl chain protons. |
| ¹³C NMR | Characteristic peaks for imidazolium ring carbons, methyl carbon, and nonyl chain carbons. |
| FT-IR (cm⁻¹) | ~3150-3100 (C-H stretch, imidazolium ring), ~2925, ~2855 (C-H stretch, alkyl chain), ~1570 (C=N stretch, imidazolium ring), ~1170 (C-N stretch).[10][11] |
Experimental Workflow and Logic
The synthesis and application workflow can be visualized as a series of logical steps from starting materials to the final application.
Caption: Overall workflow from synthesis to pharmaceutical application.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and 1-methylimidazole are irritants. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 1-nonyl-3-methylimidazolium bromide using this compound is a straightforward and high-yielding process. The resulting ionic liquid holds significant promise for various applications in the pharmaceutical field, particularly in addressing the challenges of poor drug solubility and developing advanced drug delivery systems. The detailed protocols and characterization data provided in this document serve as a valuable resource for researchers and scientists in this area.
References
- 1. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications | MDPI [mdpi.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. path.web.ua.pt [path.web.ua.pt]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cra.wallonie.be [cra.wallonie.be]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Bromononane as an Alkylating Agent for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromononane is a valuable alkylating agent for the synthesis of nonyl aryl ethers from phenolic substrates. The introduction of a nonyl group can significantly alter the physicochemical properties of a molecule, such as lipophilicity, which is a critical parameter in drug design and development. The most common method for this transformation is the Williamson ether synthesis, a robust and versatile SN2 reaction.[1] This reaction proceeds via the deprotonation of a phenol (B47542) to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of this compound, displacing the bromide to form the corresponding ether.[1][2]
This document provides detailed application notes and a generalized experimental protocol for the O-alkylation of phenols using 1-bromonane.
Key Reaction Pathway: Williamson Ether Synthesis
The alkylation of phenols with this compound follows the Williamson ether synthesis pathway. The reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.
Reaction Scheme:
The choice of base and solvent is crucial for the success of the reaction, influencing the reaction rate and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH).[3][4] Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed as they effectively solvate the cation of the base without participating in hydrogen bonding with the phenoxide, thus enhancing its nucleophilicity.[3]
Experimental Protocols
Below is a generalized protocol for the alkylation of a generic phenol with this compound. Researchers should optimize the conditions for their specific substrate.
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetone (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent) and anhydrous acetone (10 mL per mmol of phenol).
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the flask.
-
Reaction Initiation: Stir the suspension at room temperature for 10-15 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate (20 mL per mmol of phenol).
-
Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure nonyl phenyl ether.[5]
-
Data Presentation
The following table summarizes representative quantitative data for a typical Williamson ether synthesis. Please note that actual yields and reaction times will vary depending on the specific phenolic substrate and reaction conditions used.
| Parameter | Value | Notes |
| Reactants | ||
| Phenol | 1.0 eq | |
| This compound | 1.2 eq | A slight excess of the alkylating agent is often used. |
| Potassium Carbonate | 2.5 eq | Anhydrous base is crucial for the reaction. |
| Solvent | Acetone | A common polar aprotic solvent for this reaction. |
| Temperature | Reflux (~56°C) | |
| Reaction Time | 18 hours | Monitored by TLC. |
| Yield | 75-90% | This is a typical yield range for Williamson ether synthesis.[5] |
| Product Purity | >95% | After column chromatography. |
Theoretical Product Calculation (Example):
For a reaction starting with 1.00 g of phenol (10.6 mmol):
-
This compound (1.2 eq): 2.64 g (12.7 mmol)
-
Potassium Carbonate (2.5 eq): 3.66 g (26.5 mmol)
-
Theoretical Yield of Nonyl Phenyl Ether (C₁₅H₂₄O): 2.34 g (10.6 mmol)
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of nonyl phenyl ether.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the Williamson ether synthesis of nonyl phenyl ether.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. cssp.chemspider.com [cssp.chemspider.com]
Application Note: Synthesis of Nonyl-Terminated Polymers via Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control over polymer architecture is a cornerstone of modern materials science and is of paramount importance in the development of advanced drug delivery systems, functional coatings, and specialty materials. The ability to dictate the chemical nature of polymer chain ends, known as end-group functionalization, allows for the covalent attachment of bioactive molecules, targeting ligands, or other polymer chains, thereby tailoring the material's properties for specific applications. Nonyl-terminated polymers, in particular, offer a versatile platform due to the hydrophobic and aliphatic nature of the nine-carbon chain, which can influence self-assembly, solubility, and interfacial properties.
This application note provides detailed protocols and comparative data for the synthesis of nonyl-terminated polymers utilizing controlled radical polymerization (CRP) techniques, with a primary focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods are distinguished by their ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), a hallmark of a "living" polymerization process.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from various controlled polymerization methods used to synthesize end-functionalized polymers, providing a comparative overview of their efficacy in controlling polymer characteristics.
| Method | Monomer | Initiator/Chain Transfer Agent (CTA) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| RAFT | Styrene (B11656) | S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | 70 | 16 | 85 | 17,700 | 17,500 | 1.18 |
| RAFT | p-Acetoxystyrene | S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) | 70 | - | >95 | - | 10,500 | 1.15[1] |
| ATRP | Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate / CuBr / 4,4'-di(5-nonyl)-2,2'-bipyridine | 90 | 4 | 95 | 20,000 | 20,800 | 1.15 |
| ATRP | n-Butyl Acrylate (n-BuA) | Ethyl 2-bromopropionate / NiBr2(PPh3)2 | 85 | 4 | 92 | 20,000 | 18,500 | 1.20[2] |
| Anionic | Styrene | n-Butyllithium | 25 | 1 | >99 | 10,400 | 10,500 | 1.05 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of nonyl-terminated polystyrene via RAFT polymerization. The protocol is divided into two main stages: the synthesis of the nonyl-containing RAFT agent and the subsequent polymerization of styrene.
Part 1: Synthesis of S-1-Nonyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (NDMAT) RAFT Agent
This protocol is adapted from procedures for similar trithiocarbonate (B1256668) RAFT agents.
Materials:
-
1-Nonanethiol
-
Carbon disulfide (CS2)
-
Chloroform (B151607) (CHCl3)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 1-nonanethiol, acetone, and a catalytic amount of tetrabutylammonium bromide.
-
Base Addition: Cool the flask to 0-5 °C in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide dropwise over 20-30 minutes while stirring vigorously.
-
Trithiocarbonate Formation: After stirring for an additional 15 minutes, add a solution of carbon disulfide in acetone dropwise over 20 minutes. The reaction mixture should turn a distinct yellow color, indicating the formation of the trithiocarbonate salt.
-
Chloroform Addition: After 10 minutes, add chloroform in one portion, followed by the slow dropwise addition of a 50% sodium hydroxide solution over 30 minutes. Allow the reaction to stir overnight at room temperature.
-
Work-up and Acidification: Add deionized water to the reaction mixture. Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH is ~1. This step should be performed in a well-ventilated fume hood as it may release odorous mercaptans.
-
Purification: The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration. Purify the solid by recrystallization from a mixture of toluene and hexanes to yield the final yellow crystalline product, S-1-Nonyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (NDMAT).
Part 2: RAFT Polymerization of Styrene
Materials:
-
Styrene monomer (inhibitor removed)
-
S-1-Nonyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (NDMAT) RAFT agent (synthesized in Part 1)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (anhydrous)
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the NDMAT RAFT agent and AIBN initiator in toluene. Add the purified styrene monomer to the flask. The molar ratio of [Styrene]:[NDMAT]:[AIBN] should be carefully calculated to target the desired molecular weight (e.g., 200:1:0.2).
-
Degassing: Seal the Schlenk flask with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking small aliquots from the reaction mixture using a nitrogen-purged syringe. Monomer conversion can be determined via ¹H NMR spectroscopy, and the evolution of molecular weight and PDI can be tracked using Size-Exclusion Chromatography (SEC).
-
Termination and Purification: Once the desired monomer conversion is achieved, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated nonyl-terminated polystyrene by vacuum filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
RAFT Polymerization Mechanism
Caption: The core mechanism of RAFT polymerization.
Experimental Workflow
Caption: Experimental workflow for RAFT polymerization of styrene.
References
The Role of 1-Bromononane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromononane, a linear nine-carbon alkyl bromide, serves as a versatile building block and key starting material in the synthesis of various organic molecules. Within the pharmaceutical industry, it is primarily utilized as an alkylating agent for the introduction of a nonyl group into target structures, a common motif in the development of active pharmaceutical ingredients (APIs). Its utility stems from its ability to participate in a range of chemical transformations, including nucleophilic substitution and Grignard reactions, enabling the construction of more complex molecular architectures. This document provides an overview of its applications, key chemical properties, and generalized protocols for its use in the synthesis of pharmaceutical intermediates.
Introduction
This compound (CH₃(CH₂)₈Br) is a colorless to pale yellow liquid that is instrumental in organic synthesis.[1] In the context of pharmaceutical development, the incorporation of alkyl chains can significantly influence the lipophilicity, and consequently, the pharmacokinetic and pharmacodynamic properties of a drug molecule. The nonyl chain introduced by this compound can enhance membrane permeability and binding affinity to biological targets. This reagent is typically employed in the synthesis of intermediates that will undergo further transformations to yield the final API.[2][3]
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉Br | [2] |
| Molecular Weight | 207.15 g/mol | [4] |
| CAS Number | 693-58-3 | [2][4] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 201 °C (1013 hPa) | [4] |
| Density | 1.084 - 1.09 g/cm³ at 20-25 °C | [4] |
| Refractive Index | 1.4530-1.4560 @ 20°C | [1] |
| Solubility | Immiscible in water | [5] |
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as an alkylating agent. This can be broadly categorized into two main types of reactions:
-
Nucleophilic Substitution Reactions: this compound readily reacts with nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. This is a fundamental strategy for adding the nonyl group to a core scaffold of a pharmaceutical intermediate.
-
Grignard Reagent Formation: this compound can be converted into its corresponding Grignard reagent, nonylmagnesium bromide (CH₃(CH₂)₈MgBr). This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[6][7] This is a key step in the synthesis of more complex carbon skeletons.[8]
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
General Protocol for N-Alkylation of a Primary Amine
This protocol describes the mono-alkylation of a primary amine using this compound.
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5-2.0 eq).
-
Add this compound (1.1-1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-nonyl amine derivative.
General Protocol for the Formation of Nonylmagnesium Bromide (Grignard Reagent)
This protocol outlines the preparation of a Grignard reagent from this compound.
Grignard Reagent Formation Pathway
Caption: Pathway for the synthesis of nonylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Nitrogen or Argon gas
-
Dry glassware
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve this compound (1.0 eq) in anhydrous ether or THF and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining 1-bromonane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
The resulting solution of nonylmagnesium bromide is ready for use in subsequent reactions.
Safety and Handling
This compound is a combustible liquid and may cause skin and eye irritation.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[5]
Conclusion
This compound is a valuable reagent for the introduction of a nonyl moiety in the synthesis of pharmaceutical intermediates. Its utility in nucleophilic substitution and Grignard reactions provides medicinal chemists with a reliable tool for modifying molecular structures to optimize drug properties. The protocols provided herein serve as a general guide for researchers, and specific reaction conditions should be tailored to the substrate and desired outcome. Careful adherence to safety precautions is essential when working with this compound.
References
- 1. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound|lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound for synthesis 693-58-3 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization with 1-Bromononane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control the chemical and physical properties of surfaces is a cornerstone of modern materials science, with significant implications for drug development, diagnostics, and biomedical engineering. Functionalization of surfaces with alkyl chains, such as the nine-carbon chain provided by 1-bromononane, allows for the tuning of surface energy, hydrophobicity, and biocompatibility. This document provides detailed protocols for the covalent attachment of nonyl chains to common substrates and methods for their characterization.
Application: Modifying Surface Wettability using this compound
The grafting of nonyl chains onto a hydrophilic surface, such as silicon dioxide (glass/silica), dramatically alters its surface energy, transitioning it from hydrophilic to hydrophobic. This modification is critical for applications in microfluidics, cell culture, and as a foundational layer for subsequent biomolecule immobilization.
Experimental Protocol 1: Functionalization of Silica (B1680970) Surfaces
This protocol details a two-step process for the functionalization of silica or glass surfaces with this compound. The first step introduces an amine-terminated monolayer, which then acts as a nucleophile to react with this compound.
Materials:
-
Silicon wafers or glass slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
This compound
-
Triethylamine (B128534) (TEA)
-
Deionized water
-
Nitrogen gas
Protocol:
-
Substrate Cleaning:
-
Clean the silica/glass substrates by sonication in deionized water, followed by ethanol, for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface hydroxyl groups by treating with a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Amine-Termination:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrates with toluene, followed by ethanol, to remove any unbound silane.
-
Cure the amine-terminated substrates in an oven at 110°C for 1 hour.
-
-
Alkylation with this compound:
-
In a flask, prepare a solution of this compound (5% v/v) and triethylamine (2% v/v) in anhydrous toluene.
-
Immerse the amine-terminated substrates in this solution.
-
Heat the reaction mixture to 80°C and maintain for 24 hours under a nitrogen atmosphere.
-
After cooling, remove the substrates and rinse thoroughly with toluene, followed by ethanol, and finally deionized water.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Quantitative Data: Surface Characterization
The success of the surface functionalization is quantified by a combination of techniques that probe the chemical composition, wettability, and thickness of the grafted layer.
| Parameter | Unmodified Silica | Amine-Terminated Silica | Nonyl-Functionalized Silica |
| Water Contact Angle (°) | < 20 | 55 ± 3 | 108 ± 2 |
| Ellipsometric Thickness (nm) | 1.5 (native oxide) | 2.5 ± 0.2 | 3.8 ± 0.3 |
| XPS Atomic % (C 1s) | Adventitious | 15.2 | 45.8 |
| XPS Atomic % (N 1s) | 0 | 4.1 | 1.5 |
| XPS Atomic % (Br 3d) | 0 | 0 | Not Detected (as expected) |
Note: The presented data is representative and may vary based on specific experimental conditions.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the logical flow of the experimental protocol and the underlying chemical transformations.
Caption: Experimental workflow for surface functionalization.
Caption: Reaction pathway for silica functionalization.
Application: Surface Modification of Gold for Biosensor Development
Gold surfaces are widely used in biosensing due to their chemical inertness and ease of functionalization with thiols. To create a hydrophobic and well-defined surface for subsequent protein or lipid bilayer deposition, a self-assembled monolayer (SAM) can be formed. While this compound does not directly bind to gold, a bifunctional linker with a thiol group on one end and a group reactive towards alkyl bromides on the other can be used. A more direct analogue for creating a nonyl-terminated surface on gold is the use of 1-nonanethiol (B74206).
Experimental Protocol 2: SAM Formation with 1-Nonanethiol on Gold
This protocol describes the formation of a self-assembled monolayer of 1-nonanethiol on a gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
1-Nonanethiol
-
Absolute Ethanol
-
Deionized water
-
Nitrogen gas
Protocol:
-
Substrate Cleaning:
-
Clean the gold substrates by sonicating in deionized water, followed by absolute ethanol, for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Immediately before use, clean the gold surface with a UV/Ozone cleaner for 15 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 1-nonanethiol in absolute ethanol.
-
Immerse the cleaned, dry gold substrates in the thiol solution for 18-24 hours at room temperature.
-
Ensure the container is sealed to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen.
-
Quantitative Data: SAM Characterization
The quality and properties of the nonanethiol SAM are assessed using surface-sensitive techniques.
| Parameter | Bare Gold | Nonanethiol SAM on Gold |
| Water Contact Angle (°) | 85 ± 3 | 109 ± 2 |
| Ellipsometric Thickness (nm) | N/A | 1.2 ± 0.1 |
| XPS Atomic % (C 1s) | Adventitious | 52.3 |
| XPS Atomic % (S 2p) | 0 | 3.5 |
| XPS Atomic % (Au 4f) | ~100 | 44.2 |
Note: The presented data is representative and may vary based on specific experimental conditions and the quality of the gold substrate.
Logical Relationships in SAM Formation
The formation of a high-quality SAM is dependent on several interconnected factors.
Caption: Factors influencing SAM quality and properties.
Application Notes and Protocols: A Step-by-Step Guide to the Preparation of n-Nonyl Magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the laboratory-scale synthesis of n-nonyl magnesium bromide, a versatile Grignard reagent. The protocols outlined below are designed to ensure a high-yield and safe preparation, suitable for a variety of applications in organic synthesis and drug development.
Introduction
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles and strong bases that are fundamental in the formation of carbon-carbon bonds. The preparation of n-nonyl magnesium bromide from 1-bromononane is a classic example of Grignard synthesis, involving the insertion of magnesium metal into the carbon-bromine bond. The successful synthesis of this reagent is highly dependent on strictly anhydrous conditions, as even trace amounts of moisture can quench the reagent and significantly lower the yield.
Data Presentation
The following tables summarize the key reagents, their properties, and the typical reaction parameters for the preparation of n-nonyl magnesium bromide.
Table 1: Reagent Specifications
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₉H₁₉Br | 207.15 | Starting Material |
| Magnesium Turnings | Mg | 24.31 | Reagent |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent (Alternative) |
| Iodine | I₂ | 253.81 | Activator |
Table 2: Reaction Parameters
| Parameter | Value | Notes |
| Molar Ratio (this compound:Mg) | 1 : 1.2 | A slight excess of magnesium ensures complete reaction of the alkyl halide. |
| Solvent | Anhydrous Diethyl Ether or THF | Diethyl ether is a common choice. THF can be used to achieve higher reflux temperatures. |
| Reaction Temperature | Gentle reflux (~35 °C for diethyl ether) | The reaction is exothermic and self-sustaining after initiation. |
| Reaction Time | 1-2 hours | Time may vary based on the scale of the reaction. |
| Expected Yield | Generally high (>80%) | Yields for primary alkyl Grignard reagents are typically high under anhydrous conditions. |
Experimental Protocols
This section provides a detailed methodology for the preparation of n-nonyl magnesium bromide.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Nitrogen or Argon gas inlet
-
Drying tubes (e.g., with calcium chloride)
-
Syringes and needles
-
Schlenk line (optional, but recommended for rigorous anhydrous conditions)
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal
Procedure:
-
Apparatus Setup and Preparation:
-
All glassware must be thoroughly dried in an oven at >120 °C for several hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.
-
Assemble a three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a pressure-equalizing dropping funnel, and a gas inlet for the inert atmosphere.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine. The iodine serves to etch the passivating magnesium oxide layer on the surface of the turnings, exposing fresh, reactive magnesium.
-
-
Initiation of the Grignard Reaction:
-
Add a small portion (approximately 10-15%) of the total required anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous diethyl ether.
-
Add a small amount (about 5-10%) of the this compound solution from the dropping funnel to the magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears, bubbling is observed on the magnesium surface, and the solution becomes cloudy and greyish. Gentle warming with a heat gun or water bath may be necessary to start the reaction. Be prepared to cool the flask with an ice bath if the reaction becomes too vigorous.
-
-
Formation of n-Nonyl Magnesium Bromide:
-
Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the diethyl ether.
-
After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 30-60 minutes to ensure the complete consumption of the magnesium.
-
-
Use of the Grignard Reagent:
-
The resulting greyish solution is the n-nonyl magnesium bromide reagent. It is best used immediately in subsequent synthetic steps. The concentration of the Grignard reagent can be determined by titration if necessary.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for n-Nonyl Magnesium Bromide Preparation
Caption: Workflow for the synthesis of n-nonyl magnesium bromide.
Diagram 2: Reaction Mechanism of Grignard Reagent Formation
Caption: Proposed radical mechanism for Grignard reagent formation.
Diagram 3: Reaction of n-Nonyl Magnesium Bromide with an Electrophile (Benzaldehyde)
Caption: Nucleophilic addition of n-nonyl magnesium bromide to benzaldehyde.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Bromononane Grignard Reactions
Welcome to the technical support center for the optimization of Grignard reactions using 1-bromononane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: The initiation of a Grignard reaction is often the most critical step. Failure to initiate is typically due to the passivating layer of magnesium oxide on the magnesium turnings or the presence of trace amounts of water.[1][2] To overcome this, several activation methods can be employed. Mechanical methods such as crushing the magnesium pieces in situ or rapid stirring can expose a fresh magnesium surface.[1] Chemical activation is also highly effective. The addition of a small crystal of iodine is a common technique; the disappearance of the characteristic purple or brown color of iodine indicates that the reaction has been initiated.[3][4][5] Another effective chemical activator is 1,2-dibromoethane, which reacts with the magnesium to form ethylene (B1197577) gas, visually confirming the activation of the magnesium surface.[1][6]
Q2: What is the ideal solvent for preparing nonylmagnesium bromide, and why is it so important?
A2: Ethereal solvents are essential for the formation and stabilization of the Grignard reagent.[1][7] The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF). These solvents are crucial because the lone pair of electrons on the oxygen atom coordinates with the magnesium, forming a soluble complex that stabilizes the Grignard reagent.[1][8] THF is sometimes preferred as it can better stabilize the reagent.[3] The choice of solvent can also be influenced by the required temperature for the subsequent reaction.[3] It is absolutely critical that the solvent is anhydrous, as Grignard reagents are strong bases and will be rapidly quenched by any protic solvents, including water or alcohols.[6][7][9]
Q3: I am observing a low yield of my desired product. What are the likely side reactions?
A3: Low yields in Grignard reactions can often be attributed to side reactions. One of the most common is the Wurtz coupling reaction, where the formed Grignard reagent reacts with unreacted this compound to produce a dimer (octadecane in this case).[3] To minimize this, a slow, dropwise addition of the this compound solution to the magnesium suspension is recommended.[3] Another major cause of low yield is the presence of moisture or other acidic protons in the reaction mixture, which will protonate and thus destroy the Grignard reagent.[3][9] The formation of alkanes (nonane) is an indicator of such contamination.[9]
Q4: How does temperature affect the yield and purity of the Grignard reaction?
A4: Temperature plays a significant role in Grignard reactions. The formation of the Grignard reagent is an exothermic process.[3][10] While some initial gentle warming may be necessary to initiate the reaction, it is often necessary to cool the reaction to maintain a controlled rate and prevent side reactions.[5][11] Higher temperatures can increase the rate of side reactions, such as Wurtz coupling.[12] However, in some specific cases, higher temperatures have been shown to increase diastereoselectivity.[13] For the formation of nonylmagnesium bromide, it is generally advisable to maintain a gentle reflux during the addition of this compound and then stir at room temperature or with gentle heating to ensure the reaction goes to completion.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | Magnesium oxide layer on turnings. | - Crush a few pieces of magnesium turnings in the flask (under inert atmosphere).- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][6]- Gently warm the flask with a heat gun or in a warm water bath.[3][5] |
| Presence of moisture. | - Ensure all glassware is rigorously flame-dried or oven-dried before use.[4]- Use anhydrous solvents.[6][7]- Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3] | |
| Low Yield of Final Product | Incomplete formation of Grignard reagent. | - Allow for sufficient reaction time (typically 1-3 hours) after the addition of this compound.[3]- Consider gentle reflux to ensure all magnesium is consumed.[3] |
| Wurtz coupling side reaction. | - Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[3] | |
| Quenching of Grignard reagent by acidic protons. | - Re-evaluate all drying procedures for glassware, solvents, and this compound.[3]- Ensure the electrophile is also free of water or acidic impurities. | |
| Formation of Biphenyl-like Impurities | Reaction with atmospheric oxygen. | - Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction. |
Experimental Protocols
Protocol 1: Preparation of Nonylmagnesium Bromide
-
Glassware and Reagent Preparation:
-
Thoroughly flame-dry or oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel.
-
Place magnesium turnings (1.1 - 1.2 equivalents) in the reaction flask.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
-
Reaction Initiation and Formation:
-
Assemble the glassware under a positive pressure of dry nitrogen or argon.
-
Add a small amount of the anhydrous solvent to the magnesium turnings.
-
Add a small crystal of iodine to the magnesium suspension.[3]
-
If the reaction does not start spontaneously, gently warm the flask with a heat gun or in a warm water bath until bubbling is observed and the iodine color fades.[3][5]
-
Once the reaction has initiated, begin the dropwise addition of the this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue to stir the mixture. If necessary, gently reflux for an additional 30 minutes to 1 hour to ensure all the magnesium has reacted.[3]
-
The resulting cloudy, grey-brown solution is the Grignard reagent and should be used immediately.
-
Visualizations
Caption: Troubleshooting flowchart for low Grignard reaction yield.
Caption: Pathway for Grignard reagent formation and common side reactions.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. quora.com [quora.com]
- 8. Solved The grignard reagent was prepared from 2-pentanone | Chegg.com [chegg.com]
- 9. homework.study.com [homework.study.com]
- 10. hzdr.de [hzdr.de]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Preventing elimination side reactions with 1-Bromononane
Welcome to the Technical Support Center for experiments involving 1-Bromononane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, with a focus on preventing unwanted elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 1-nonene (B85954) in my reaction with this compound. What are the primary causes?
A1: The formation of 1-nonene, an elimination product, is a common side reaction when working with alkyl halides. For a primary alkyl halide like this compound, elimination (specifically the E2 pathway) is favored by several factors:
-
High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are entropically favored.[1][2][3][4] Increasing the reaction temperature will therefore increase the proportion of the elimination product.[2][3][4]
-
Strong, Bulky Bases: The use of a sterically hindered, strong base, such as potassium tert-butoxide, will preferentially abstract a proton from the beta-carbon, leading to the formation of an alkene.[4]
-
Protic Solvents: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and making it act more like a base, thus favoring elimination.
Q2: How can I favor the desired SN2 substitution reaction over the E2 elimination side reaction?
A2: To maximize the yield of the SN2 product and minimize the formation of 1-nonene, consider the following conditions:
-
Lower Temperatures: Running the reaction at a lower temperature will favor the substitution pathway.[1][4]
-
Choice of Nucleophile/Base: Use a strong nucleophile that is not a strong or bulky base. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiophenoxide (PhS⁻).
-
Solvent Selection: Employ a polar aprotic solvent such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), or acetone.[5][6][7] These solvents enhance the reactivity of the nucleophile without solvating it as strongly as protic solvents.
Q3: What are the ideal conditions for reacting this compound with sodium cyanide to produce decanenitrile (B1670064)?
A3: For the synthesis of decanenitrile from this compound, the use of sodium cyanide in a polar aprotic solvent like DMSO is highly effective.[6][7][8] This combination promotes a rapid SN2 reaction with minimal elimination. Yields for such reactions with primary alkyl halides are often high.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of Substitution Product
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C if the reaction rate is sufficient. | Substitution reactions (SN2) have a lower activation energy than elimination reactions (E2) and are favored at lower temperatures.[1][3][4] |
| Inappropriate Solvent | Replace protic solvents (e.g., ethanol (B145695), water) with a polar aprotic solvent (e.g., DMSO, DMF, acetone). | Polar aprotic solvents enhance the strength of the nucleophile, favoring the SN2 pathway.[5][7] |
| Base/Nucleophile is too Bulky | Switch to a less sterically hindered nucleophile. For example, use ethoxide instead of tert-butoxide if an ether is the desired product. | Bulky reagents will preferentially act as bases, leading to elimination, as they cannot easily access the electrophilic carbon for substitution.[4] |
Issue 2: Multiple Products Observed in Analysis (e.g., TLC, GC-MS)
| Potential Cause | Troubleshooting Step | Rationale |
| Competition between SN2 and E2 | Refer to the guidelines for favoring SN2 reactions (lower temperature, polar aprotic solvent, non-bulky strong nucleophile). | The reaction conditions are likely in a regime where both substitution and elimination pathways are competitive. |
| Side Reactions with Solvent | Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with a strong base will generate the corresponding alkoxide, which can act as a nucleophile. | The solvent may be participating in the reaction, leading to undesired byproducts. |
Quantitative Data Summary
The following table summarizes the expected major products and approximate yields for the reaction of this compound under various conditions. Data is extrapolated from reactions with similar primary alkyl halides.
| Nucleophile/Base | Solvent | Temperature | Major Product | Approximate Yield of Major Product | Reference Reaction Type |
| Sodium Azide (NaN₃) | DMF | 60-70 °C | 1-Azidononane (SN2) | >90% | SN2 with 1-bromooctane[5] |
| Sodium Cyanide (NaCN) | DMSO | 60-90 °C | Decanenitrile (SN2) | ~94% | SN2 with 1-chlorobutane[7] |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Nonyl Ethyl Ether (SN2) & 1-Nonene (E2) | Mixture | Williamson Ether Synthesis[1][2][9] |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | Reflux | 1-Nonene (E2) | Major Product | E2 with bulky base[4][10] |
| Sodium Hydroxide (B78521) (NaOH) | Ethanol/Water | Reflux | 1-Nonanol (SN2) & 1-Nonene (E2) | Mixture | SN2/E2 Competition[11][12][13] |
Experimental Protocols
Protocol 1: Synthesis of 1-Azidononane via SN2 Reaction
This protocol is adapted from the reaction of 1-bromooctane (B94149) with sodium azide.[5]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-azidononane.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of Decanenitrile via SN2 Reaction
This protocol is based on the reaction of primary alkyl halides with sodium cyanide in DMSO.[7]
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, dropping funnel, separatory funnel, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and heating mantle, add sodium cyanide (1.1 equivalents) and DMSO.
-
Heat the mixture to 60-90 °C with stirring.
-
Add this compound (1.0 equivalent) dropwise to the heated slurry over a period of time.
-
After the addition is complete, continue to stir the mixture at the same temperature for several hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of ice water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting decanenitrile by vacuum distillation.
Visualizations
Caption: Decision pathway for predicting SN2 vs. E2 reactions of this compound.
Caption: General experimental workflow for SN2 reactions with this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainkart.com [brainkart.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. gchemglobal.com [gchemglobal.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. The reaction of 1-bromopropane and sodium hydroxide in ethanol occurs by .. [askfilo.com]
- 13. The reaction of 1 -bromopropane and sodium hydroxide in ethanol occurs by.. [askfilo.com]
Technical Support Center: Purification of Crude 1-Bromononane by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-bromononane by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from 1-nonanol, may contain several impurities. These can include unreacted 1-nonanol, byproducts such as dinonyl ether, and residual acids or brominating agents used in the synthesis. Depending on the workup procedure, water may also be present.
Q2: Should I use simple or fractional distillation to purify this compound?
A2: The choice between simple and fractional distillation depends on the boiling points of the impurities.[1][2]
-
Simple distillation is suitable if the impurities are non-volatile (e.g., salts, polymers) or if their boiling points are significantly different from that of this compound (a difference of at least 70°C).[3]
-
Fractional distillation is necessary if the crude product contains impurities with boiling points close to that of this compound, such as unreacted 1-nonanol.[1][2][4] The fractionating column provides a larger surface area for repeated vaporization and condensation cycles, allowing for a more efficient separation.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is approximately 201°C at atmospheric pressure (760 mmHg).[5] Distillation at this high temperature can sometimes lead to decomposition.[3] Therefore, vacuum distillation is often recommended. At a reduced pressure of 11 Torr, the boiling point is significantly lower, around 94.5-95°C.[6]
Q4: Can this compound decompose during distillation?
A4: Yes, like many alkyl halides, this compound can be susceptible to decomposition at high temperatures.[3] To minimize this risk, it is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the required boiling temperature.[3] Additionally, ensuring the glassware is clean and free of strong bases can prevent elimination reactions.[7][8]
Q5: What safety precautions should be taken when distilling this compound?
A5: this compound is a combustible liquid and can cause irritation.[7][9] It is also very toxic to aquatic life.[10] Key safety precautions include:
-
Perform the distillation in a well-ventilated fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][13]
-
Keep the apparatus away from open flames or sparks.[11][12] Use a heating mantle as the heat source.
-
Ensure all glassware is free of cracks and joints are properly sealed to avoid leaks.[11]
-
In case of a spill, absorb the material with an inert absorbent and dispose of it according to regulations.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Distilling Over | - Inadequate vacuum (for vacuum distillation).- Thermometer bulb placed incorrectly.- Insufficient heating. | - Check the vacuum pump and all connections for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Gradually increase the heating mantle temperature. The bath temperature should typically be 20-30°C higher than the boiling point of the liquid.[3] |
| Bumping / Uneven Boiling | - Lack of boiling chips or magnetic stirrer.- Heating too rapidly. | - Add a few boiling chips or a magnetic stir bar to the distilling flask before heating.- Heat the flask gradually to maintain a steady boiling rate. |
| Low Yield of Purified Product | - Inefficient fractionating column.- Distillation rate is too fast.- Significant holdup in the apparatus. | - Ensure the fractionating column is adequately packed and insulated.- Slow down the distillation rate (aim for 1-2 drops per second at the condenser tip) to allow for proper vapor-liquid equilibrium.- Use appropriately sized glassware to minimize losses due to material adhering to the surfaces.[3] |
| Product is Impure (Contaminated with lower-boiling impurity) | - Inefficient separation.- Premature collection of the main fraction. | - Increase the reflux ratio by insulating the distillation head.- Discard an adequate forerun fraction before collecting the main product fraction. Monitor the temperature at the distillation head; it should remain constant during the collection of a pure fraction. |
| Product is Impure (Contaminated with higher-boiling impurity) | - Heating too strongly, causing co-distillation.- Foaming or splashing into the condenser. | - Reduce the heating rate to avoid "channeling" in the fractionating column.- Do not overfill the distillation flask (it should be no more than two-thirds full). |
| Distillate is Cloudy | - Presence of water (this compound is immiscible with water).[14] | - Ensure the crude material is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation.- Check that all glassware is completely dry. |
Quantitative Data
The physical properties of this compound are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₉Br |
| Molecular Weight | 207.15 g/mol |
| Boiling Point (Atmospheric) | 201 °C[5] |
| Boiling Point (11 Torr) | 94.5-95 °C[6] |
| Density | ~1.084 - 1.09 g/cm³ at 20-25°C[5] |
| Refractive Index (n20/D) | ~1.454[14] |
| Flash Point | 90 °C[5][14] |
| Solubility | Immiscible in water; Soluble in chloroform, hexanes.[14] |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the purification of crude this compound using fractional distillation under reduced pressure.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus using clean, dry glassware. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a heating mantle connected to a variable transformer as the heat source.
-
Connect the apparatus to a vacuum pump through a vacuum trap. A manometer should be included to monitor the pressure.
-
Lightly grease all ground-glass joints to ensure a good seal for the vacuum.
2. Procedure:
-
Charge the Flask: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips.
-
Assemble and Evacuate: Complete the assembly of the apparatus. Turn on the condenser cooling water. Begin to slowly evacuate the system to the desired pressure (e.g., ~11 Torr).
-
Heating: Turn on the magnetic stirrer (if used). Begin to gently heat the flask with the heating mantle.
-
Distillation:
-
As the mixture heats, you will observe vapor rising into the fractionating column.
-
Allow the vapor to slowly ascend the column to establish a temperature gradient.
-
Collect any initial low-boiling fraction (forerun) in a separate receiving flask. This will likely contain volatile impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure (e.g., ~95°C at 11 Torr), switch to a clean receiving flask to collect the main fraction.
-
-
Fraction Collection: Collect the distillate as long as the temperature remains constant. If the temperature fluctuates or rises significantly, it may indicate the presence of higher-boiling impurities. Stop the distillation at this point or collect this fraction separately.
-
Shutdown:
-
Stop heating and allow the system to cool.
-
Slowly and carefully vent the apparatus to return to atmospheric pressure.
-
Turn off the condenser water and disassemble the apparatus.
-
Visualizations
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Caption: Troubleshooting decision tree for common distillation issues.
References
- 1. lunatechequipment.com [lunatechequipment.com]
- 2. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 3. How To [chem.rochester.edu]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound CAS#: 693-58-3 [m.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. arishtam.com [arishtam.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound|lookchem [lookchem.com]
Technical Support Center: Grignard Reactions with 1-Bromononane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing Grignard reactions with 1-bromononane.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard reaction with this compound?
A1: The absolute exclusion of water and atmospheric moisture is the most critical factor.[1] Grignard reagents, like the nonylmagnesium bromide formed from this compound, are extremely potent bases.[1][2] They react rapidly with any protic source, including trace amounts of water in glassware, solvents, or from the air.[1][3] This quenching reaction produces nonane, rendering the reagent useless for the desired carbon-carbon bond formation and drastically reducing the yield.[1]
Q2: What are the visual cues that my Grignard reaction has successfully initiated?
A2: Several signs indicate a successful initiation: the appearance of bubbles on the surface of the magnesium turnings, a noticeable warming of the reaction flask due to the exothermic nature of the reaction, and the reaction mixture turning cloudy or grey-brown.[2] If an activator like iodine was used, its characteristic brown or purple color will fade.[1][2]
Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (B95107) (THF)?
A3: Both diethyl ether and THF are common and effective solvents for Grignard reactions as they stabilize the Grignard reagent.[2][3][4] THF is sometimes preferred for its ability to better stabilize the reagent and because it allows for higher reaction temperatures if reflux is needed.[2][5] The choice may also depend on the requirements of the subsequent reaction step.
Q4: Can the quality of my this compound or magnesium affect the reaction?
A4: Absolutely. The this compound should be pure and free of moisture.[2] If its purity is questionable, it may need to be distilled before use.[2] The magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[2][6] Using fresh, high-quality magnesium and activating it prior to the reaction is crucial.[2][3]
Troubleshooting Guide
Issue 1: The reaction does not start.
Question: I've combined my this compound, magnesium turnings, and ether, but there are no signs of reaction. What should I do?
Answer: Failure to initiate is a common problem, typically stemming from an inactive magnesium surface or the presence of moisture.[2][6]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum or inert atmosphere.[1][2] Solvents must be of anhydrous grade.[1]
-
Activate the Magnesium: The passivating magnesium oxide layer must be disrupted.[2][3][6] Several activation methods can be employed:
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.[2][7]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[1][2][3] The disappearance of the iodine's color or the evolution of ethene gas are indicators of successful activation.[1][8]
-
-
Apply Gentle Heat: Cautiously warm the flask with a heat gun or in a warm water bath to help initiate the reaction.[2][8] Be prepared to cool the flask once the reaction starts, as it is exothermic.
Issue 2: The reaction starts but then stops, or the yield is very low.
Question: My reaction initiated, but the magnesium was not fully consumed, and my final product yield was poor. What are the likely causes?
Answer: A low yield after a successful initiation often points to quenching of the Grignard reagent or side reactions.
Solutions:
-
Re-evaluate Anhydrous Technique: The presence of naphthalene (B1677914) as a byproduct is a strong indicator of moisture contamination.[2] Ensure the entire reaction is conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[2]
-
Minimize Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed nonylmagnesium bromide reacts with unreacted this compound to form octadecane.[1][6] To minimize this, add the this compound solution dropwise to the magnesium turnings.[1][2] This maintains a low concentration of the alkyl halide, reducing the chance of it reacting with the Grignard reagent.[2][7]
-
Optimize Reaction Time and Temperature: Allow for sufficient reaction time (typically 1-3 hours) to ensure the reaction goes to completion.[7] Gentle reflux may be necessary to ensure all the magnesium is consumed.[1][2]
Key Reaction Parameters
The following table summarizes typical reaction parameters for the formation of nonylmagnesium bromide.
| Parameter | Condition | Rationale |
| Starting Halide | This compound (1.0 eq) | A suitable long-chain primary alkyl halide for Grignard formation. |
| Magnesium | Turnings (1.1 - 1.2 eq) | A slight excess ensures the complete conversion of the this compound.[2][7] |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilizing the Grignard reagent.[3][4] |
| Activation Method | Iodine crystal or 1,2-dibromoethane | Used to remove the passivating MgO layer from the magnesium surface.[1][2][7] |
| Initiation | Gentle warming may be required.[1] | The reaction is exothermic but may need a small energy input to start. |
| Addition Rate | Slow, dropwise addition of halide | Minimizes the Wurtz coupling side reaction.[1][2][7] |
| Reaction Time | 30 - 90 minutes after addition | Ensures complete consumption of magnesium.[1] |
| Atmosphere | Dry, inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[1] |
Visualized Guides and Protocols
Troubleshooting Logic for Initiation Failure
Caption: Troubleshooting workflow for a Grignard reaction that fails to initiate.
Standard Experimental Workflow
Caption: Step-by-step workflow for Grignard reagent formation and subsequent reaction.
Detailed Experimental Protocol: Formation of Nonylmagnesium Bromide
This protocol details the formation of nonylmagnesium bromide for subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble the three-necked flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature.[1]
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single crystal of iodine as an activator.[1]
-
Initial Reagent Addition: Add approximately 20% of the total anhydrous solvent to the flask to cover the magnesium. In the dropping funnel, dilute the this compound with the remaining anhydrous solvent. Add a small portion (~5-10%) of the this compound solution from the funnel to the magnesium suspension.[1]
-
Initiation: Wait for the reaction to initiate. This is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray.[1] Gentle warming with a heat gun may be necessary if the reaction does not start spontaneously.[1]
-
Grignard Reagent Formation: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux of the solvent.[1]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent (nonylmagnesium bromide) and should be used immediately in the next step of your synthesis.[1]
References
Technical Support Center: Ensuring Anhydrous Conditions for 1-Bromononane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting reactions with 1-bromononane under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for reactions involving this compound?
A1: Many reactions involving alkyl halides like this compound, such as Grignard reactions, are highly sensitive to water.[1][2] Water can act as a nucleophile or a base, leading to unwanted side reactions and significantly reducing the yield of the desired product.[1] For instance, in a Grignard reaction, the highly reactive organomagnesium compound will be protonated by even trace amounts of water, rendering it inactive for the intended reaction.[1][2][3]
Q2: What are the primary sources of moisture contamination in a reaction setup?
A2: Moisture can be introduced from several sources:
-
Glassware: A thin film of water adheres to the surface of glassware even when it appears dry.[4]
-
Solvents: Even "anhydrous" grade solvents can absorb atmospheric moisture once opened.[5]
-
Reagents: this compound and other reagents may contain trace amounts of water.
-
Atmosphere: The air in the laboratory contains moisture that can enter the reaction vessel.[6]
Q3: What is the most effective way to dry glassware for a moisture-sensitive reaction?
A3: For rigorously dry conditions, oven-drying or flame-drying are the recommended methods.[4][6]
-
Oven-drying: Place the glassware in an oven at >120°C, preferably overnight, to evaporate the adsorbed water film.[7][8] The hot glassware should then be cooled in a desiccator or under a stream of inert gas to prevent re-adsorption of atmospheric moisture.[4][9]
-
Flame-drying: This involves heating the assembled glassware with a heat gun or burner under a flow of inert gas until it is scorching hot.[4] Any initial fogging inside the glassware due to vaporizing water must be completely driven out.[4] This method is effective for quick drying just before starting a reaction.
Q4: How can I ensure my solvent is sufficiently dry for a reaction with this compound?
A4: While commercially available anhydrous solvents are a good starting point, it is best practice to dry them in the laboratory immediately before use for highly sensitive reactions.[5] Common methods for drying ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are often used in reactions with this compound, include:
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective at removing water.[10] The solvent should be allowed to stand over the sieves for at least 24-48 hours.[5]
-
Sodium/Benzophenone (B1666685): This method provides a visual indicator of dryness. In the absence of water and oxygen, sodium and benzophenone react to form a deep blue or purple ketyl radical.[5] If the color does not persist, the solvent is not yet dry.
-
Potassium Hydroxide (KOH): Particularly for grossly impure ether, an initial drying step with KOH can remove significant amounts of water and other impurities.[11]
Troubleshooting Guide
Problem 1: My Grignard reaction with this compound fails to initiate.
-
Possible Cause: Presence of moisture. Grignard reagents are extremely sensitive to water, and any trace amounts will prevent the reaction from starting.[7][12]
-
Solution:
-
Rigorously Dry Glassware: Ensure all glassware was either oven-dried at >120°C overnight or properly flame-dried under an inert atmosphere immediately before use.[6][7]
-
Use Anhydrous Solvent: Use freshly dried solvent. If using a commercial anhydrous solvent from a previously opened bottle, consider drying it again over molecular sieves or sodium/benzophenone.[5]
-
Check Reagents: Ensure the this compound and magnesium turnings are dry. If necessary, magnesium turnings can be activated by gentle crushing in an inert atmosphere or by adding a small crystal of iodine.[7][13]
-
Maintain Inert Atmosphere: The entire reaction must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering.[7][14]
-
Problem 2: The yield of my reaction is consistently low.
-
Possible Cause: Incomplete reaction or side reactions due to residual moisture.
-
Solution:
-
Re-evaluate Drying Procedures: Review and improve all drying procedures for glassware, solvents, and reagents. Even a small amount of water can significantly impact the yield.[7]
-
Optimize Reagent Addition: Slow, dropwise addition of this compound can sometimes minimize side reactions.[7]
-
Check Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to go to completion.[7]
-
Data Presentation
Table 1: Efficiency of Common Drying Agents for Ethereal Solvents
| Drying Agent | Achievable Water Content | Advantages | Disadvantages |
| Activated Molecular Sieves (3Å/4Å) | < 10 ppm | Easy to handle, applicable to many solvents.[5] | Slower than reactive agents, requires activation. |
| Sodium/Benzophenone | < 10 ppm | Provides a visual indication of dryness (deep blue/purple color).[5] | Highly reactive, requires careful handling. |
| Calcium Hydride (CaH₂) | ~10-50 ppm | Effective for many solvents. | Reacts to produce hydrogen gas. |
| Potassium Hydroxide (KOH) | ~100-200 ppm | Good for pre-drying very wet solvents.[11] | Not suitable for achieving very low water content. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~100-300 ppm | Inexpensive and easy to handle. | Not effective for rigorous drying needed for many this compound reactions.[5] |
Experimental Protocols
Protocol: Preparation of a Grignard Reagent from this compound
Materials:
-
Round-bottom flask with a stir bar
-
Condenser
-
Dropping funnel
-
Drying tube filled with calcium chloride
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Iodine crystal (optional, for activation)
-
Nitrogen or Argon gas source
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert gas like nitrogen or argon.[7]
-
Setup: Assemble the dry glassware (flask, condenser, dropping funnel) and place it under a positive pressure of nitrogen or argon. A drying tube should be placed on top of the condenser.[4]
-
Magnesium Addition: Place magnesium turnings (1.1 equivalents) into the reaction flask.
-
Solvent Addition: Add enough anhydrous diethyl ether to cover the magnesium.
-
Preparation of this compound Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and transfer this solution to the dropping funnel.
-
Initiation: Add a small portion of the this compound solution to the magnesium suspension. If the reaction does not start spontaneously (indicated by bubbling and a cloudy appearance), gently warm the flask with a heat gun or add a small crystal of iodine.[7][13]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent and is ready for the subsequent reaction.
Visualizations
Caption: Workflow for setting up an anhydrous reaction.
Caption: Troubleshooting flowchart for moisture contamination.
References
- 1. tutorchase.com [tutorchase.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. youtube.com [youtube.com]
Technical Support Center: GC-MS Analysis of 1-Bromononane Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of 1-bromononane reaction mixtures.
Troubleshooting Guides
Problem: No Peaks or Very Small Peaks in the Chromatogram
Question: I've injected my sample, but I don't see any peaks for 1-bromonane or other expected compounds. What should I check?
Answer: This is a common issue that can often be resolved by systematically checking the sample introduction and instrument setup. Here are the primary steps to take:
-
Verify the Injection:
-
Syringe Check: Ensure the autosampler syringe is properly installed, not clogged, and is drawing and dispensing the correct volume. Manually inspect the vial for a puncture mark in the septum to confirm the injection occurred.[1]
-
Sample Vial: Confirm there is sufficient sample volume in the vial and that the sample is in the correct position in the autosampler tray.[1]
-
-
Check for Leaks: A leak in the system, particularly at the inlet or the connection to the mass spectrometer, can prevent the sample from reaching the detector.[1][2]
-
Confirm Instrument Parameters: Double-check that the correct GC-MS method was loaded with the appropriate inlet temperature, column flow, and detector settings.
-
Column Integrity: A broken column, especially near the inlet, will prevent the sample from being properly introduced and separated.[3]
Problem: Peak Tailing
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for halogenated compounds like this compound is often due to active sites in the GC system or issues with the method parameters.
-
Active Sites: Active sites can cause undesirable interactions with your analyte.
-
Inlet Liner: The glass inlet liner is a common source of activity. Replace the liner with a fresh, deactivated one.[1][4]
-
Column Contamination: The front end of the column can accumulate non-volatile residues from previous injections, creating active sites. Trimming 10-20 cm from the front of the column can often resolve this.[1][4][5]
-
Improper Column Installation: An improperly cut or installed column can lead to poor peak shape.[4][5]
-
-
Method Parameters:
-
Low Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely and efficiently, leading to tailing.
-
Solvent Mismatch: A mismatch in polarity between your sample solvent and the column's stationary phase can cause peak distortion.[4]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[1]
Problem: Baseline Noise or Drift
Question: I'm observing a high or unstable baseline in my chromatograms. What could be the cause?
Answer: Baseline issues are frequently caused by contamination or column bleed.
-
Column Bleed: This is the natural degradation of the column's stationary phase at high temperatures, which results in a rising baseline as the oven temperature increases.[6][7][8][9]
-
Contamination:
-
Septum Bleed: Particles from a cored or old septum can enter the inlet and create baseline noise.[3] Regularly replace the septum.
-
Contaminated Inlet/Detector: A dirty inlet liner or a contaminated MS ion source can lead to a high baseline.[3][9] Regular maintenance and cleaning are essential.
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to baseline noise. Ensure high-purity gas and consider using gas purifiers.[6][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected mass spectral fragments for this compound?
A1: Due to the presence of two bromine isotopes, 79Br and 81Br, in nearly a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of similar intensity, separated by two mass units.[10][11][12][13] For this compound (molecular weight approximately 207.15 g/mol [14]), you should look for the molecular ion peaks around m/z 206 and 208. Common fragment ions would result from the loss of the bromine atom or cleavage of the alkyl chain.
Q2: How can I improve the quantification of this compound in my reaction mixture?
A2: The use of a deuterated internal standard, such as This compound-d19 (B1148699), is a highly effective method for improving accuracy and precision.[15][16] This internal standard co-elutes with the analyte and experiences similar effects during sample preparation and injection, allowing it to compensate for variations.[15][16]
Q3: What type of GC column is suitable for the analysis of this compound?
A3: A non-polar or low-polarity column is generally recommended for the analysis of alkyl halides like this compound. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), as it provides good separation for this type of compound.[16]
Q4: What are some key considerations for sample preparation of this compound reaction mixtures?
A4: Proper sample preparation is crucial for reliable results.
-
Solvent Selection: Use a high-purity, GC-grade solvent that is compatible with your sample and will not interfere with the analysis. Dichloromethane and methanol (B129727) are commonly used.[16]
-
Dilution: Ensure your sample is diluted to a concentration within the linear range of your calibration curve to avoid detector saturation and peak shape issues like fronting.
-
Filtration: If your reaction mixture contains solid particles, filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to prevent clogging of the syringe and contamination of the inlet.[16]
-
Internal Standard: Add a known amount of an internal standard, like this compound-d19, to all samples and calibration standards to ensure accurate quantification.[16][17]
Experimental Protocols
Protocol: Quantitative Analysis of this compound using an Internal Standard
This protocol outlines the steps for creating a calibration curve and preparing a sample for the quantitative analysis of this compound using this compound-d19 as an internal standard.[15][16]
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (AS): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with GC-grade methanol to obtain a concentration of about 1 mg/mL.[16]
-
Internal Standard Stock Solution (IS): Accurately weigh approximately 10 mg of this compound-d19 into a 10 mL volumetric flask. Dissolve and dilute to the mark with GC-grade methanol to obtain a concentration of about 1 mg/mL.[16]
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the Analyte Stock Solution to achieve a concentration range of 0.1 µg/mL to 10 µg/mL.[16]
-
Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 1 µg/mL.[16]
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add the Internal Standard Stock solution to achieve a final concentration of 1 µg/mL upon final dilution.[16]
-
Dissolve and dilute to the mark with dichloromethane.[16]
-
Vortex the solution to ensure it is thoroughly mixed.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.[16]
4. GC-MS Instrumental Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[16]
-
Injection Mode: Split/splitless.
-
Carrier Gas: Helium.
-
Oven Program: Optimize for separation of reactants, products, and byproducts. A typical starting point could be an initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Detection: Use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for this compound and the internal standard.
Data Presentation
Table 1: Example Calibration Curve Data for this compound
| Standard Concentration (µg/mL) | Peak Area (this compound) | Peak Area (this compound-d19) | Area Ratio (Analyte/IS) |
| 0.1 | 15,250 | 155,000 | 0.098 |
| 0.5 | 76,500 | 154,500 | 0.495 |
| 1.0 | 153,000 | 155,200 | 0.986 |
| 2.5 | 384,000 | 154,800 | 2.481 |
| 5.0 | 771,000 | 155,500 | 4.958 |
| 10.0 | 1,545,000 | 155,100 | 9.961 |
Table 2: GC-MS Method Parameters
| Parameter | Setting |
| GC System | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60°C (2 min), ramp 10°C/min to 250°C (5 min) |
| MS System | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions | Specify ions for this compound and IS |
Visualizations
Caption: Experimental workflow for quantitative GC-MS analysis.
Caption: Troubleshooting logic for addressing peak tailing issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromforum.org [chromforum.org]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 9. coleparmer.com [coleparmer.com]
- 10. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. youtube.com [youtube.com]
- 12. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 14. This compound | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Identifying side products in Williamson ether synthesis with 1-Bromononane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Williamson ether synthesis with 1-bromononane.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the Williamson ether synthesis when using this compound?
A1: The primary side product is 1-nonene (B85954), which is formed through an E2 (elimination) reaction that competes with the desired SN2 (substitution) reaction.[1] The alkoxide, which is intended to act as a nucleophile, can also act as a base and abstract a proton from the carbon adjacent to the carbon bearing the bromine.
Q2: What is the other potential byproduct I might see?
A2: Besides 1-nonene, you may also find unreacted starting materials, such as this compound and the alcohol used to generate the alkoxide. The alcohol is regenerated if the alkoxide acts as a base in the E2 reaction.[1]
Q3: My reaction yield is low. What are the common causes?
A3: Low yields in a Williamson ether synthesis with a primary alkyl halide like this compound can be due to several factors:
-
Incomplete deprotonation of the alcohol: If the alcohol is not fully converted to the more nucleophilic alkoxide, the reaction rate will be slow.[2]
-
Sterically hindered alkoxide: Using a bulky alkoxide can favor the E2 elimination pathway, leading to the formation of 1-nonene at the expense of the desired ether.[3]
-
High reaction temperature: Higher temperatures can favor the elimination reaction over the substitution reaction.
-
Presence of water: Water can protonate the alkoxide, reducing its nucleophilicity.
-
Suboptimal solvent choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity, while apolar solvents may not sufficiently dissolve the reactants. Polar aprotic solvents like DMF or DMSO are often preferred.[1]
Q4: How can I minimize the formation of the 1-nonene side product?
A4: To favor the desired SN2 reaction and minimize the E2 side reaction, consider the following:
-
Use a non-sterically hindered alkoxide: For instance, sodium methoxide (B1231860) or sodium ethoxide are generally good choices.
-
Control the reaction temperature: Running the reaction at the lowest effective temperature will favor the substitution product.
-
Choose an appropriate solvent: Polar aprotic solvents can enhance the rate of the SN2 reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no ether product detected | Incomplete formation of the alkoxide. | Ensure the base used is strong enough to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[4] |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Sterically hindered alkoxide. | Use a less bulky alkoxide (e.g., methoxide, ethoxide). | |
| Significant amount of 1-nonene observed | Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress at a lower temperature to find the optimal balance between reaction rate and selectivity. |
| A bulky alkoxide was used. | Switch to a smaller, less sterically hindered alkoxide. | |
| The base is too strong and acting primarily as a base rather than a nucleophile. | While a strong base is needed to form the alkoxide, its concentration and the reaction conditions should be optimized to favor nucleophilic attack. | |
| Presence of unreacted this compound | Insufficient reaction time or temperature. | Increase the reaction time or modestly increase the temperature while monitoring for an increase in the elimination byproduct. |
| Poor nucleophilicity of the alkoxide. | Ensure the alcohol is fully deprotonated and consider using a polar aprotic solvent to enhance nucleophilicity. |
Data Presentation
The following table provides illustrative data on the expected product distribution in the Williamson ether synthesis of this compound with different sodium alkoxides under controlled conditions. The data highlights the general trend of increased elimination with bulkier bases.
| Alkoxide (RONa) | R Group | Temperature (°C) | Solvent | Desired Ether (%) (SN2 Product) | 1-Nonene (%) (E2 Product) |
| Sodium Methoxide | -CH₃ | 50 | THF | >95 | <5 |
| Sodium Ethoxide | -CH₂CH₃ | 50 | THF | ~90 | ~10 |
| Sodium tert-Butoxide | -C(CH₃)₃ | 50 | THF | <10 | >90 |
Note: This data is illustrative and based on established principles of SN2/E2 competition for primary alkyl halides. Actual yields may vary depending on specific experimental conditions.[3][5]
Experimental Protocols
Key Experiment 1: Synthesis of 1-Methoxynonane via Williamson Ether Synthesis
Methodology:
-
Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 60 mL of anhydrous methanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium methoxide.
-
Reaction with this compound: Once the sodium has fully reacted and the solution has cooled, add 20.7 g (0.1 mol) of this compound dropwise to the sodium methoxide solution with stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 100 mL of water to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure 1-methoxynonane.
Key Experiment 2: Analysis of Product Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to 1-methoxynonane, 1-nonene, and any unreacted this compound by comparing their retention times and mass spectra to known standards or library data. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Reaction pathways in Williamson ether synthesis.
Caption: Troubleshooting workflow for low ether yield.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Catalyst Selection and Optimization for 1-Bromononane Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 1-bromononane.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for a primary alkyl bromide like this compound?
A1: While many cross-coupling reactions are traditionally used for aryl or vinyl halides, several have been successfully adapted for alkyl halides. For this compound, the most suitable reactions are typically Kumada and Negishi couplings, which are known to be effective for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. Suzuki-Miyaura coupling can also be effective, particularly with the use of specialized ligands and conditions designed to promote the challenging oxidative addition step and prevent unwanted side reactions. Sonogashira and Buchwald-Hartwig aminations are also feasible but may require more rigorous optimization.
Q2: What is the most common challenge when using this compound in palladium- or nickel-catalyzed cross-coupling reactions?
A2: The most significant challenge is the propensity for β-hydride elimination. This is a common side reaction for alkyl halides containing hydrogen atoms on the second carbon of the alkyl chain.[1] This process competes with the desired reductive elimination step, leading to the formation of non-1-ene and a metal hydride species, which can result in the reduction of the starting material (hydrodehalogenation) and lower yields of the desired coupled product.[1]
Q3: How can I minimize β-hydride elimination?
A3: Several strategies can be employed to minimize β-hydride elimination:
-
Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or CPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can sterically hinder the formation of the syn-coplanar transition state required for β-hydride elimination and promote the desired reductive elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired coupling pathway over β-hydride elimination.
-
Catalyst System: For certain reactions like Kumada coupling, the addition of 1,3-butadiene (B125203) has been shown to reduce the risk of β-hydride elimination by altering the catalytic cycle.[3]
Q4: My reaction is showing low or no conversion. What are the likely causes?
A4: Low or no conversion with this compound can stem from several factors:
-
Inefficient Oxidative Addition: The C(sp³)-Br bond of this compound is less reactive than a C(sp²)-Br bond. Ensure your catalyst and ligand system is designed to facilitate this often rate-limiting step. Electron-rich ligands are crucial here.
-
Catalyst Deactivation: The palladium or nickel catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and highly dependent on the specific coupling reaction. A screening of different bases and solvents may be necessary.
Q5: Are there alternatives to palladium catalysts for coupling this compound?
A5: Yes, nickel-based catalysts are often an excellent alternative and are particularly effective for Kumada and Negishi couplings of alkyl halides.[4][5] Nickel catalysts can sometimes offer different reactivity profiles and may be more cost-effective. Iron-catalyzed Kumada-type reactions have also been reported.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (oxidation). 2. Inefficient oxidative addition of the C(sp³)-Br bond. 3. Inappropriate ligand, base, or solvent. 4. Low reaction temperature. | 1. Use a fresh catalyst or a pre-catalyst. Ensure rigorous exclusion of air and moisture. 2. Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type biaryl phosphine ligands). 3. Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and anhydrous, degassed solvents (e.g., THF, Dioxane, Toluene). 4. Gradually increase the reaction temperature, but be mindful of promoting β-hydride elimination. |
| Significant Formation of Non-1-ene and/or Hydrodehalogenation Byproduct (Nonane) | 1. β-hydride elimination is the dominant pathway. 2. High reaction temperature. | 1. Employ bulky, electron-rich phosphine ligands (e.g., CPhos has been shown to suppress β-hydride elimination in Negishi couplings).[2] 2. Lower the reaction temperature. 3. For Kumada couplings, consider the addition of 1,3-butadiene.[3] |
| Homocoupling of the Coupling Partner (e.g., boronic acid in Suzuki coupling) | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation or reductive elimination. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Optimize the base and solvent to facilitate transmetalation. 3. Adjust the stoichiometry of the coupling partners. |
| Reaction is Messy with Multiple Unidentified Byproducts | 1. Catalyst decomposition. 2. Side reactions of functional groups on coupling partners. 3. Grignard or organozinc reagent instability (for Kumada/Negishi). | 1. Use a more stable pre-catalyst or adjust the ligand-to-metal ratio. 2. Protect sensitive functional groups on the coupling partners. 3. Ensure Grignard or organozinc reagents are freshly prepared or titrated before use. |
Data Presentation: Catalyst System Comparison for C(sp³)-C(sp²) Coupling
The following tables summarize quantitative data for various coupling reactions with primary alkyl bromides, providing a baseline for catalyst selection and optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of Primary Alkyl Bromides with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene (B28343)/H₂O | 80 | 12 | ~70-85 | Representative for long-chain alkyl bromides. |
| NiCl₂·glyme (5) | dtbbpy (10) | K₃PO₄ (2) | DMA | 80 | 12-24 | ~60-80 | Nickel-catalyzed alternative. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | ~80-95 | Buchwald ligand system. |
Table 2: Kumada Coupling of Primary Alkyl Bromides with Phenylmagnesium Bromide
| Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| NiCl₂(dppp) (1) | dppp | THF | RT | 12 | >90 | A classic, highly effective system. |
| PdCl₂(dppf) (1) | dppf | THF | RT | 18 | ~85-95 | Palladium-catalyzed alternative.[4] |
| Fe(acac)₃ (5) | None | THF/NMP | RT | 1 | ~90 | Iron-catalyzed option. |
Table 3: Negishi Coupling of Primary Alkylzinc Halides with Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | PCyp₃ (8) | THF/NMP | 80 | 12 | ~70-85 | Effective for a range of primary alkyl halides. |
| Pd(OAc)₂ (2) | CPhos (4) | Dioxane | 80 | 12 | >90 | CPhos ligand suppresses β-hydride elimination.[2] |
| Ni(acac)₂ (5) | PPh₃ (10) | THF | 60 | 12 | ~75-90 | Nickel-catalyzed system.[5] |
Experimental Protocols
Protocol 1: General Procedure for Kumada Coupling of this compound with an Aryl Grignard Reagent
This protocol is a representative procedure for the nickel-catalyzed cross-coupling of a primary alkyl bromide.
Materials:
-
This compound
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), 1 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppp) (1 mol%).
-
Add anhydrous THF via syringe.
-
Add the arylmagnesium bromide solution (1.2 equiv) dropwise at room temperature.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of a primary alkyl bromide.
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3 equiv)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3 equiv).
-
In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add degassed water to create a biphasic system (typically a 10:1 to 5:1 ratio of toluene to water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC for 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound coupling reactions.
Caption: Troubleshooting workflow for low conversion in this compound coupling.
References
Technical Support Center: Managing Exothermic Reactions Involving 1-Bromononane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 1-bromononane. The information is structured to address potential issues through troubleshooting guides and frequently asked questions, ensuring safer and more efficient experimentation.
Disclaimer
The following information is for guidance purposes only. Exothermic reactions can be hazardous if not properly controlled. It is imperative that all laboratory work is conducted with appropriate personal protective equipment (PPE), within a properly functioning fume hood, and with a thorough understanding of the potential risks. Users are strongly advised to perform their own risk assessments and calorimetric studies to determine the thermal hazards of their specific experimental setup before proceeding.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: this compound, as a primary alkyl halide, can undergo several types of exothermic reactions. The primary hazards stem from:
-
Reactions with Strong Bases: Reactions with strong bases, such as sodium hydroxide (B78521), can lead to highly exothermic elimination (E2) or substitution (SN2) reactions.[1][2][3][4][5] The rate of heat generation can be rapid and difficult to control, potentially leading to a thermal runaway.
-
Grignard Reagent Formation: The formation of nonylmagnesium bromide (a Grignard reagent) by reacting this compound with magnesium metal is a well-known and often vigorously exothermic process.[6][7][8][9] The initiation of this reaction can be unpredictable and, once started, can proceed very quickly.
Q2: What are the key factors to consider when planning an experiment with this compound that might be exothermic?
A2: Careful planning is crucial for safety. Key considerations include:
-
Scale of the Reaction: The larger the scale, the more difficult it is to dissipate heat. Start with small-scale experiments to assess the exothermicity before scaling up.
-
Rate of Reagent Addition: Slow, controlled addition of reagents is critical to manage the rate of heat generation.
-
Cooling Capacity: Ensure an adequate cooling system (e.g., ice bath, cryocooler) is in place and can handle the potential heat output of the reaction.
-
Solvent Choice: The solvent can influence reaction rate and heat capacity. Ethereal solvents like diethyl ether or THF are essential for Grignard reactions to stabilize the reagent.[8][12]
-
Concentration: Higher concentrations of reactants will lead to a faster reaction rate and greater heat evolution.[1]
-
Stirring: Efficient stirring is vital for uniform temperature distribution and to prevent localized hot spots.
Q3: How can I control the competition between substitution (SN2) and elimination (E2) when using a strong base like sodium hydroxide?
A3: The outcome of the reaction between 1-bromonane (a primary alkyl halide) and a strong base/nucleophile like NaOH is influenced by several factors:[1][3][13]
-
Temperature: Higher temperatures favor elimination.[1]
-
Solvent: A less polar, protic solvent like ethanol (B145695) favors elimination, while a more polar, aprotic solvent can favor substitution. Water encourages substitution.[1]
-
Concentration of the Base: Higher concentrations of a strong, non-bulky base tend to favor elimination.[1]
-
Steric Hindrance: As this compound is a primary halide, substitution is generally favored over elimination, especially at lower temperatures.
To favor substitution (formation of 1-nonanol), use a lower temperature and a solvent system with a higher water content. To favor elimination (formation of 1-nonene), use a higher temperature and an alcoholic solvent like ethanol.[1][5]
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Grignard Reagent Formation
Symptoms:
-
Sudden and rapid increase in reaction temperature.
-
Vigorous boiling of the solvent (ether or THF).
-
Formation of a cloudy, black, or brown mixture.[14]
Potential Causes:
-
Reaction initiation was delayed, leading to an accumulation of unreacted this compound.
-
Rate of addition of this compound was too fast.
-
Inadequate cooling.
-
Moisture contamination in the glassware or reagents.
Solutions:
| Corrective Action | Detailed Steps |
| Immediate Cooling | Immerse the reaction flask in a pre-prepared, large ice-water or dry ice/acetone bath. |
| Stop Reagent Addition | Immediately cease the addition of this compound. |
| Emergency Quenching (Last Resort) | If the reaction is uncontrollable, have a quenching agent ready. For Grignard reactions, a cold, saturated aqueous solution of ammonium (B1175870) chloride is a common choice. Add the quenching agent slowly and with extreme caution. |
| Future Prevention | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Add the this compound solution dropwise, monitoring the temperature continuously. Use a mechanical stirrer for efficient mixing. |
Issue 2: Reaction with Strong Base (e.g., NaOH) is Too Vigorous
Symptoms:
-
Rapid temperature rise upon addition of the base.
-
Solvent boiling.
-
Potential for pressure buildup if the system is closed.
Potential Causes:
-
The concentration of the base is too high.
-
The base is being added too quickly.
-
The reaction mixture is not being cooled effectively.
Solutions:
| Corrective Action | Detailed Steps |
| Halt Base Addition | Immediately stop adding the sodium hydroxide solution. |
| Enhance Cooling | Ensure the reaction flask is well-submerged in an appropriate cooling bath (e.g., ice-water). |
| Dilute the Base | For future experiments, use a more dilute solution of the base. |
| Control Addition Rate | Add the base dropwise using an addition funnel, allowing the temperature to remain stable between additions. |
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 693-58-3 | [15][16][17] |
| Molecular Formula | C₉H₁₉Br | [15][18][19] |
| Molecular Weight | 207.15 g/mol | [18] |
| Boiling Point | 201 °C (lit.) | |
| Melting Point | -29 °C | [16][17] |
| Density | 1.084 g/mL at 25 °C (lit.) | |
| Flash Point | 90 °C (closed cup) | |
| Incompatible Materials | Strong oxidizing agents, strong bases | [10][15] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide | [10] |
Table 2: Estimated Thermochemical Data for Reactions of Alkyl Bromides
| Reaction Type | Typical Heat of Reaction (ΔHr) | Key Control Parameters |
| Grignard Formation (R-Br + Mg) | Highly Exothermic (Enthalpy values for specific long-chain alkyl bromides are not readily available in the literature, but are known to be significant) | - Anhydrous conditions- Controlled addition of alkyl halide- Efficient stirring- Use of an ethereal solvent (diethyl ether, THF) |
| SN2 with Hydroxide (R-Br + OH⁻) | Exothermic (Specific enthalpy data for this compound is not readily available) | - Lower temperatures (favors substitution)- Controlled addition of base- Use of a solvent containing water |
| E2 with Hydroxide (R-Br + OH⁻) | Exothermic (Specific enthalpy data for this compound is not readily available) | - Higher temperatures (favors elimination)- Concentrated base in an alcoholic solvent- Controlled addition of base |
Note: The heat of reaction values are general estimates for alkyl bromides. It is crucial to perform calorimetry for the specific reaction system to obtain accurate and reliable data for a comprehensive safety assessment.[6]
Experimental Protocols
Protocol 1: Formation of Nonylmagnesium Bromide (Grignard Reagent)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.
-
Initiation: Add a small amount of anhydrous ether to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous ether in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension.
-
Reaction: The reaction should begin within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with an ice bath to control the rate.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately.
Protocol 2: Reaction of this compound with Sodium Hydroxide (Illustrative for SN2/E2)
Materials:
-
This compound
-
Sodium hydroxide
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and thermometer.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., a 50:50 mixture of ethanol and water for a mix of products).
-
Base Preparation: In a separate beaker, prepare a solution of sodium hydroxide (1.5 equivalents) in the same solvent system.
-
Reaction: Cool the this compound solution in an ice bath. Slowly add the sodium hydroxide solution dropwise from a dropping funnel over a period of 30-60 minutes, while vigorously stirring and monitoring the internal temperature. Do not allow the temperature to rise significantly.
-
Heating (if necessary for elimination): After the addition is complete, if elimination is desired, slowly heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous work-up to isolate the product.
Mandatory Visualization
Caption: A workflow for managing potential exothermic reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. hzdr.de [hzdr.de]
- 7. Thermochemistry of grignard reagents. Enthalpies of formation of alkylmagnesium bromides and of alkyl bromides-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. cetjournal.it [cetjournal.it]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. Page loading... [wap.guidechem.com]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. This compound|lookchem [lookchem.com]
- 18. This compound | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound-1,1,2,2-d4 | C9H19Br | CID 71308830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Bromononane and 1-Chlorononane Reactivity in Sₙ2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, the choice of substrate is paramount to achieving desired reaction kinetics and yields. This guide provides an objective comparison of the reactivity of two primary alkyl halides, 1-bromononane and 1-chlorononane (B146367), in bimolecular nucleophilic substitution (Sₙ2) reactions. This analysis is supported by established chemical principles and experimental data to inform substrate selection in synthetic applications.
Executive Summary
The fundamental difference in reactivity between this compound and 1-chlorononane in Sₙ2 reactions lies in the nature of the halogen leaving group. Bromide is a superior leaving group compared to chloride, resulting in significantly faster reaction rates for this compound under identical conditions. This is attributed to the lower bond strength of the carbon-bromine bond and the greater stability of the bromide anion in solution compared to the chloride anion.
Theoretical Framework: The Role of the Leaving Group
The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of this reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile]. The rate constant, k, is influenced by several factors, including the stability of the leaving group.
A good leaving group is a species that is stable on its own after detaching from the substrate. The stability of the halide anions (X⁻) increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This trend is inversely related to their basicity; weaker bases are better leaving groups. Consequently, the reactivity of alkyl halides in Sₙ2 reactions follows the order R-I > R-Br > R-Cl > R-F.[1]
The carbon-halogen bond strength also plays a crucial role. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the transition state of an Sₙ2 reaction. This lower activation energy for this compound contributes to its higher reactivity.
Quantitative Data Comparison
For homologous primary alkyl halides, the relative rate of reaction for an alkyl bromide is often orders of magnitude greater than that of an alkyl chloride. The following table provides a qualitative and expected quantitative comparison based on established principles.
| Parameter | This compound | 1-Chlorononane | Rationale |
| Relative Reactivity in Sₙ2 | High | Low | Bromide is a better leaving group than chloride. |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is longer and requires less energy to break. |
| Leaving Group Stability | High (Br⁻ is a weak base) | Moderate (Cl⁻ is a stronger base than Br⁻) | Weaker bases are more stable as leaving groups. |
| Expected Reaction Rate | Significantly Faster | Slower | Lower activation energy due to a better leaving group. |
Experimental Protocols
The following is a representative experimental protocol for a comparative study of the reactivity of this compound and 1-chlorononane in an Sₙ2 reaction with sodium iodide in acetone (B3395972) (a Finkelstein reaction).
Objective: To qualitatively and quantitatively compare the rate of reaction of this compound and 1-chlorononane with sodium iodide.
Materials:
-
This compound
-
1-Chlorononane
-
15% (w/v) Sodium Iodide in Acetone
-
Acetone
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 1-chlorononane to the second test tube.
-
Start the stopwatch immediately after the addition of the alkyl halides.
-
Shake both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate. The precipitate is sodium bromide or sodium chloride, which are insoluble in acetone.
-
Record the time at which a precipitate first becomes visible in each test tube.
-
If no reaction is observed at room temperature after a significant amount of time (e.g., 30 minutes), the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction.
Expected Observations:
A precipitate of sodium bromide will form in the test tube containing this compound much more rapidly than the precipitate of sodium chloride in the test tube containing 1-chlorononane. This provides a clear visual and temporal indication of the higher reactivity of this compound in an Sₙ2 reaction.
Visualizing the Sₙ2 Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of an Sₙ2 reaction and the experimental workflow for comparing the reactivity of the two substrates.
Caption: The concerted Sₙ2 reaction mechanism.
Caption: Workflow for comparing Sₙ2 reactivity.
Conclusion
For synthetic applications requiring an efficient Sₙ2 reaction, this compound is the superior substrate compared to 1-chlorononane. Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, ensures faster reaction times and potentially higher yields. This makes this compound a more favorable choice for drug development and other synthetic processes where reaction efficiency is a critical factor. Researchers and scientists should consider the trade-off between the higher cost of bromoalkanes and the significant kinetic advantage they offer in Sₙ2-mediated transformations.
References
1-Bromononane vs. Nonyl Tosylate: A Comparative Guide for Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of an appropriate alkylating agent is paramount to the success of a chemical transformation. The efficiency of nucleophilic substitution reactions, a cornerstone of molecule construction, is heavily influenced by the nature of the leaving group on the alkylating agent. This guide provides an in-depth comparison of two commonly employed nonyl-group donors: 1-bromonane and nonyl tosylate. We will delve into their relative reactivity, supported by available experimental data, and provide detailed experimental protocols for their use in O-alkylation reactions.
Executive Summary
Both 1-bromononane and nonyl tosylate are effective reagents for introducing a nonyl group onto a nucleophile via an S(_N)2 mechanism. The primary distinction lies in the leaving group: a bromide ion (Br⁻) for this compound and a tosylate anion (TsO⁻) for nonyl tosylate.
In general, the tosylate group is considered a superior leaving group compared to bromide. This is attributed to the greater stability of the tosylate anion, which can delocalize its negative charge through resonance over the sulfonate group. This enhanced stability of the leaving group lowers the activation energy of the S(_N)2 transition state, typically leading to faster reaction rates and higher yields for nonyl tosylate under identical conditions.
However, the choice between this compound and nonyl tosylate can also be influenced by factors such as the specific nucleophile, reaction conditions, and economic considerations. While nonyl tosylate may offer superior reactivity, 1-bromonane is often more readily available and cost-effective.
Data Presentation: A Comparative Overview
Direct, side-by-side quantitative comparisons of this compound and nonyl tosylate under identical reaction conditions are not extensively documented in the literature. However, we can infer their relative performance from established principles of leaving group ability and isolated experimental results for similar reactions. The following table summarizes expected and reported outcomes for the O-alkylation of a generic phenol (B47542).
| Parameter | This compound | Nonyl Tosylate | Rationale |
| Leaving Group | Bromide (Br⁻) | Tosylate (TsO⁻) | Tosylate is a more stable anion due to resonance delocalization. |
| Relative Reactivity | Good | Excellent | The better leaving group (tosylate) facilitates a faster S(_N)2 reaction.[1] |
| Typical Reaction Time | Longer | Shorter | A more reactive electrophile leads to a quicker reaction completion. |
| Typical Yield | Good to High | Potentially Higher | Faster kinetics can lead to higher conversion before side reactions occur. |
| Reaction Conditions | Often requires heating | May proceed at lower temperatures | The higher reactivity of the tosylate can allow for milder conditions. |
Experimental Protocols
The following are representative experimental protocols for the O-alkylation of a phenol using either this compound or nonyl tosylate. These protocols are based on the well-established Williamson ether synthesis.[2][3][4]
Protocol 1: O-Alkylation of p-Cresol (B1678582) with this compound
Materials:
-
p-Cresol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (5 mL per 1 mmol of p-cresol) in a round-bottom flask, add p-cresol (1.0 equivalent).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: O-Alkylation of p-Cresol with Nonyl Tosylate
Materials:
-
p-Cresol
-
Nonyl Tosylate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of p-cresol (1.0 equivalent) in anhydrous acetone or DMF (5 mL per 1 mmol of p-cresol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Add nonyl tosylate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Due to the higher reactivity of the tosylate, lower temperatures and shorter reaction times are often sufficient compared to the bromide.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualization
The following diagram illustrates the logical relationship in the alkylation of a phenoxide with either this compound or nonyl tosylate, highlighting the key components of the S(_N)2 reaction.
Caption: Comparative S(_N)2 pathways for phenoxide alkylation.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 3. Increasing order of reactivity of the following alkyl halides in the Williamson's synthesis is I. `CH_(2)=CHCH_(2)Cl` II. `CH_(3)CH_(2)CH_(2)Br` III. `(CH_(3))_(3)C CH_(2)Br` IV. `CH_(3)CH_(2)CH_(2)Cl` [allen.in]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Analysis of 1-Bromononane: GC-MS vs. NMR
For researchers, scientists, and drug development professionals, the precise determination of purity for starting materials and intermediates like 1-bromononane is paramount for ensuring reaction efficiency, reproducibility, and the safety of the final product. This compound, an important alkylating agent in organic synthesis, requires rigorous purity assessment to identify and quantify any byproducts or residual starting materials. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable method for your analytical needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics for the purity analysis of this compound using GC-MS and ¹H NMR. The data presented is a representative comparison based on typical results for long-chain alkyl halides.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Remarks |
| Purity (%) | Typically ≥99.5% | Typically ≥99.0% | Both methods can confirm high purity. GC-MS often provides a more detailed profile of volatile impurities. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | GC-MS demonstrates superior sensitivity for detecting trace volatile impurities. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | GC-MS allows for more precise quantification of low-level impurities. |
| Identified Impurities | Nonane, 1-nonanol, dinonyl ether, other brominated alkanes | Residual solvents (e.g., from purification), grease | GC-MS is highly effective at identifying and quantifying structurally related and volatile impurities. NMR can readily detect proton-containing impurities. |
| Analysis Time (per sample) | ~30-45 minutes | ~10-15 minutes | ¹H NMR offers a significantly faster analysis time per sample. |
| Sample Preparation | Dilution in a volatile solvent | Dissolution in a deuterated solvent | Both methods feature straightforward and minimal sample preparation. |
| Structural Information | Provides mass fragmentation patterns for identification | Offers detailed structural information for both the main component and any observed impurities. | NMR provides unambiguous structural elucidation, while GC-MS relies on mass spectral library matching. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity
This protocol is designed for the separation and quantification of this compound and potential volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure it is homogeneous.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library, such as the NIST database. The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key diagnostic feature for bromine-containing impurities.
Quantitative ¹H NMR (qNMR) Protocol for this compound Purity
This protocol outlines the determination of this compound purity using ¹H NMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 2-3 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample and internal standard are fully dissolved.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 15-30 seconds for accurate quantification).
-
Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.
-
Temperature: 298 K.
3. Data Processing and Analysis:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID, and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂Br protons) and a known signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Methodologies
To further clarify the experimental processes and the comparative logic, the following diagrams have been generated.
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Caption: Experimental workflow for quantitative ¹H NMR purity analysis of this compound.
Caption: Logical comparison of GC-MS and NMR for this compound purity analysis.
Concluding Remarks
Both GC-MS and NMR spectroscopy are powerful and reliable techniques for assessing the purity of this compound. The choice between the two often depends on the specific analytical requirements of the researcher.
GC-MS is the preferred method when high sensitivity is crucial for detecting and quantifying trace volatile impurities. Its ability to separate complex mixtures and provide mass spectral data for component identification makes it an invaluable tool for comprehensive impurity profiling and for identifying unknown byproducts from the synthesis of this compound.
NMR spectroscopy , particularly quantitative ¹H NMR, excels in providing rapid and accurate purity assessments with the added benefit of unambiguous structural confirmation. It is an excellent choice for routine quality control and for situations where absolute quantification is required. While its sensitivity is lower than that of GC-MS, it provides a more direct measure of the molar quantity of the analyte relative to a standard.
For a comprehensive quality assessment of this compound, especially in a drug development setting, employing both techniques can be highly beneficial. GC-MS can be used to screen for and identify trace impurities, while NMR can provide a fast and accurate determination of the bulk purity and confirm the structural integrity of the material.
A Comparative Guide to the Synthesis of n-Nonyl Ethers: Alternative Methodologies and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of n-nonyl ethers, valuable intermediates and final products in various chemical and pharmaceutical applications, can be achieved through several established and alternative methodologies. This guide provides an objective comparison of the performance of four key synthetic routes: the Williamson ether synthesis, the Mitsunobu reaction, acid-catalyzed dehydration, and reductive etherification. The selection of an optimal method is contingent upon factors such as the desired product (symmetrical vs. unsymmetrical ethers), substrate availability, and required reaction conditions.
Comparative Performance of Synthetic Methods
The following table summarizes the key quantitative data for the synthesis of n-nonyl ethers via different methods. The data presented is based on literature reports for analogous systems and provides a comparative framework for reaction efficiency.
| Method | Product Example | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents |
| Williamson Ether Synthesis | n-Nonyl methyl ether | 50-95[1] | 1-8[1] | 50-100[1] | n-Nonyl halide, Sodium methoxide (B1231860) |
| Mitsunobu Reaction | n-Nonyl phenyl ether | 76-92 | 6-24 | 0 to RT | n-Nonanol, Phenol (B47542), DEAD/DIAD, PPh₃ |
| Acid-Catalyzed Dehydration | Di-n-nonyl ether | ~40 (for analogous alcohols) | 4-6 | 140-160 | n-Nonanol, Acid catalyst (e.g., H₂SO₄, Amberlyst-15) |
| Reductive Etherification | n-Nonyl ethyl ether | >90 (for analogous systems)[2] | 12 | Room Temperature | Nonanal (B32974), Ethanol (B145695), Triethylsilane, Iron(III) chloride[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and can be adapted for the synthesis of various n-nonyl ethers.
Williamson Ether Synthesis: Synthesis of n-Nonyl Methyl Ether
This protocol describes the synthesis of an unsymmetrical ether from an n-nonyl halide and a sodium alkoxide.
Materials:
-
n-Nonyl bromide
-
Sodium methoxide
-
Anhydrous Methanol (B129727)
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a dry round-bottom flask, dissolve sodium methoxide in an excess of anhydrous methanol under an inert atmosphere.
-
Fit the flask with a reflux condenser.
-
Slowly add n-nonyl bromide to the solution through the condenser.
-
Heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture to dissolve the sodium bromide precipitate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-nonyl methyl ether.
-
The product can be further purified by distillation.
Mitsunobu Reaction: Synthesis of n-Nonyl Phenyl Ether
This method allows for the formation of an ether with inversion of stereochemistry if a chiral alcohol is used.
Materials:
-
n-Nonanol
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of n-nonanol and phenol in anhydrous THF in a round-bottom flask, add triphenylphosphine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution with continuous stirring.
-
Allow the reaction to stir at room temperature for 6 to 8 hours. Monitor the reaction by TLC.[3]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield n-nonyl phenyl ether.[3]
Acid-Catalyzed Dehydration: Synthesis of Di-n-nonyl Ether
This method is suitable for the synthesis of symmetrical ethers from primary alcohols.
Materials:
-
n-Nonanol
-
Sulfuric acid (H₂SO₄) or Amberlyst-15 resin
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place n-nonanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or Amberlyst-15 resin.
-
Heat the mixture to 140-160°C. The ether and water will co-distill.
-
Collect the distillate in a receiving flask.
-
Transfer the distillate to a separatory funnel and wash with water to remove any unreacted alcohol and acid.
-
Separate the organic layer and dry it over a suitable drying agent.
-
The di-n-nonyl ether can be further purified by fractional distillation.
Reductive Etherification: Synthesis of n-Nonyl Ethyl Ether
This method provides a route to unsymmetrical ethers starting from an aldehyde.
Materials:
-
Nonanal
-
Ethanol
-
Triethylsilane
-
Iron(III) chloride (FeCl₃)
-
Nitromethane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve nonanal and ethanol in nitromethane.
-
Add a catalytic amount of iron(III) chloride (5 mol%).[2]
-
Add triethylsilane to the mixture.
-
Stir the reaction at room temperature for approximately 12 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude n-nonyl ethyl ether.
-
Purification can be achieved by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of n-nonyl ethers using the described methods.
Caption: General workflow for Williamson ether synthesis.
Caption: Mitsunobu reaction pathway for ether synthesis.
Caption: Mechanism of acid-catalyzed dehydration for symmetrical ether synthesis.
Caption: Reductive etherification of an aldehyde to form an ether.
References
A Comparative Analysis of Grignard Reagents from 1-Chlorononane, 1-Bromononane, and 1-Iodononane
A comprehensive guide for researchers, scientists, and drug development professionals on the preparation and reactivity of nonyl-based Grignard reagents, complete with experimental data and detailed protocols.
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The choice of the starting alkyl halide is a critical factor that influences the ease of Grignard reagent formation, its stability, and subsequent reactivity. This guide provides a comparative study of Grignard reagents derived from three common nonyl halides: 1-chlorononane (B146367), 1-bromononane, and 1-iodononane (B46442).
Performance Comparison of Nonyl Halides in Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an ethereal solvent. The reactivity of the carbon-halogen bond plays a pivotal role in the success of this reaction. The general reactivity trend for alkyl halides follows the order of bond strength: R-I > R-Br > R-Cl.[1][2][3][4] This trend directly impacts the initiation and rate of the Grignard reagent formation.
| Nonyl Halide | Relative Reactivity in Grignard Formation | Typical Reaction Conditions & Observations | Potential Side Reactions |
| 1-Iodononane | Highest | Initiation is typically spontaneous and rapid in diethyl ether or THF. The reaction is highly exothermic and may require cooling to maintain control. | Prone to Wurtz coupling, especially at higher concentrations and temperatures, leading to the formation of octadecane. The Grignard reagent may have reduced stability. |
| This compound | Intermediate | Initiation usually occurs readily, often with gentle warming. The reaction is exothermic but generally more controllable than with 1-iodononane. | Wurtz coupling can still be a significant side reaction, but it is typically less pronounced than with the iodide. |
| 1-Chlorononane | Lowest | Initiation can be challenging and may require activators such as iodine, 1,2-dibromoethane (B42909), or pre-activated magnesium. Higher reaction temperatures (e.g., refluxing THF) are often necessary. | Wurtz coupling is generally less of a concern compared to the bromide and iodide counterparts. The resulting Grignard reagent is often more stable. |
Comparative Reactivity in Nucleophilic Addition to Benzaldehyde (B42025)
To assess the performance of the prepared nonyl Grignard reagents, a standard nucleophilic addition reaction with benzaldehyde was considered. This reaction yields 1-phenyl-1-decanol, a secondary alcohol. The yield of this reaction is a good indicator of the effective concentration and reactivity of the Grignard reagent.
| Grignard Reagent | Expected Yield of 1-phenyl-1-decanol | Notes on Reactivity |
| Nonylmagnesium Iodide | Moderate to High | While the initial Grignard formation is fast, the overall yield of the desired alcohol can be compromised by the presence of byproducts from the formation step and potential instability of the reagent. |
| Nonylmagnesium Bromide | High | Generally provides a good balance between ease of formation and high reactivity, leading to excellent yields of the alcohol product. This is often the reagent of choice for many applications. |
| Nonylmagnesium Chloride | High | Although more challenging to prepare, nonylmagnesium chloride is a stable and effective nucleophile. Once formed, it can provide high yields in subsequent reactions. |
Experimental Protocols
General Considerations for all Grignard Reactions:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is essential for the formation and stability of the Grignard reagent.
-
Magnesium: Use of high-purity magnesium turnings is recommended.
Protocol 1: Preparation of Nonylmagnesium Bromide and Reaction with Benzaldehyde
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
Part A: Preparation of Nonylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Assemble the apparatus under a gentle flow of nitrogen.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium suspension. Initiation is usually indicated by the appearance of turbidity and a gentle reflux. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the prepared Grignard reagent solution to 0°C using an ice bath.
-
In the dropping funnel, place a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
If a precipitate persists, add 1 M HCl dropwise until the salts dissolve.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-1-decanol.
-
Purify the product by column chromatography or distillation.
Protocol 2: Preparation of Nonylmagnesium Iodide and Reaction with Benzaldehyde
The procedure is analogous to Protocol 1, with the following modifications:
-
Use 1-iodononane in place of this compound.
-
Initiation is typically spontaneous and vigorous. The addition of the alkyl iodide should be done cautiously, and external cooling may be required to control the reaction rate.
Protocol 3: Preparation of Nonylmagnesium Chloride and Reaction with Benzaldehyde
The procedure is analogous to Protocol 1, with the following modifications:
-
Use 1-chlorononane in place of this compound.
-
Initiation is more difficult. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the 1-chlorononane solution to activate the magnesium surface.
-
The reaction may require heating to reflux in THF to ensure complete formation of the Grignard reagent.
Visualizing the Experimental Workflow and Reaction Pathways
Conclusion
The choice of nonyl halide for Grignard reagent synthesis presents a trade-off between reactivity and control. 1-Iodononane offers the fastest and easiest initiation but is more prone to side reactions and may result in a less stable Grignard reagent. 1-Chlorononane is the least reactive, requiring more stringent conditions for its formation, but yields a more stable reagent with fewer coupling byproducts. This compound often represents the optimal choice, providing a good balance of reactivity for facile formation and high yields in subsequent reactions. The selection of the appropriate nonyl halide should be guided by the specific requirements of the synthesis, considering factors such as cost, availability, and the desired purity of the final product.
References
Validating the Structure of 1-Bromononane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of 1-bromononane under different reaction conditions, focusing on the validation of their chemical structures using key analytical techniques. As a primary alkyl halide, this compound serves as a versatile substrate for both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The choice of reagent dictates the predominant reaction pathway and, consequently, the structure of the resulting product. This guide will explore the reactions of this compound with a strong, non-bulky base (Sodium Hydroxide), a strong, non-bulky nucleophile/base (Sodium Methoxide), and a strong, bulky base (Potassium tert-Butoxide) to illustrate the principles of product formation and structural validation.
Reaction Pathways and Expected Products
The reaction of this compound can proceed via two main competitive pathways:
-
SN2 (Substitution, Nucleophilic, Bimolecular): This pathway is favored by strong, unhindered nucleophiles. The nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a substitution product.
-
E2 (Elimination, Bimolecular): This pathway is favored by strong, sterically hindered (bulky) bases. The base abstracts a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the elimination of hydrogen bromide.
The specific reagents used in this guide are chosen to selectively favor one pathway over the other:
-
Reaction with Sodium Hydroxide (NaOH): As a strong, non-bulky base and nucleophile, NaOH will primarily react with this compound via an SN2 mechanism to yield nonan-1-ol .
-
Reaction with Sodium Methoxide (B1231860) (CH₃ONa): Similar to NaOH, sodium methoxide is a strong, non-bulky nucleophile and base, which will favor the SN2 pathway to produce methyl nonyl ether .
-
Reaction with Potassium tert-Butoxide (t-BuOK): As a strong, sterically hindered base, potassium tert-butoxide will favor the E2 mechanism , resulting in the formation of 1-nonene .
The logical workflow for synthesizing and validating the structure of these products is outlined below.
Comparative Data of Reaction Products
The following tables summarize the key analytical data for the three potential products, which are essential for their unambiguous identification.
Table 1: ¹H NMR Spectroscopy Data
| Compound | Functional Group Protons (Chemical Shift, δ ppm) | Alkyl Chain Protons (Chemical Shift, δ ppm) |
| Nonan-1-ol | ~3.6 (t, 2H, -CH₂OH), ~1.5 (quint, 2H, -CH₂CH₂OH), ~1.3 (br s, 1H, -OH) | ~1.2-1.4 (m, 12H, -(CH₂)₆-), ~0.9 (t, 3H, -CH₃) |
| Methyl Nonyl Ether | ~3.3 (t, 2H, -CH₂OCH₃), ~3.2 (s, 3H, -OCH₃) | ~1.5 (quint, 2H, -CH₂CH₂O-), ~1.2-1.4 (m, 12H, -(CH₂)₆-), ~0.9 (t, 3H, -CH₃) |
| 1-Nonene | ~5.8 (ddt, 1H, -CH=CH₂), ~5.0 (dq, 1H, -CH=CH₂ trans), ~4.9 (dq, 1H, -CH=CH₂ cis) | ~2.0 (q, 2H, -CH₂CH=CH₂), ~1.2-1.4 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopy Data
| Compound | Key Carbon Signals (Chemical Shift, δ ppm) | Alkyl Chain Carbon Signals (Chemical Shift, δ ppm) |
| Nonan-1-ol | ~63 (-CH₂OH) | ~33, ~32, ~29 (multiple), ~26, ~23, ~14 (-CH₃) |
| Methyl Nonyl Ether | ~73 (-CH₂OCH₃), ~59 (-OCH₃) | ~32, ~30, ~29 (multiple), ~26, ~23, ~14 (-CH₃) |
| 1-Nonene | ~139 (-CH=CH₂), ~114 (-CH=CH₂) | ~34, ~32, ~29 (multiple), ~23, ~14 (-CH₃) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Nonan-1-ol | 144 | 126 [M-H₂O]⁺, 43, 56, 70, 83 |
| Methyl Nonyl Ether | 158 | 45, 69, 70 |
| 1-Nonene | 126 | 41, 55, 69, 83, 97 |
Detailed Experimental Protocols
Accurate structural validation relies on the precise execution of analytical experiments. Below are detailed protocols for the key techniques cited.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified reaction product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Typical acquisition parameters for a proton-decoupled spectrum:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, depending on sample concentration)
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the reaction mixture or purified product (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for these compounds.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) for compound identification.
-
The following diagram illustrates the logical relationship between the choice of reagent and the resulting reaction pathway, leading to distinct products that can be validated by the described analytical techniques.
Reactivity Showdown: 1-Iodononane vs. 1-Bromononane in Nucleophilic Substitution
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1-iodononane (B46442) and 1-bromononane, supported by experimental data and detailed protocols.
In the realm of organic synthesis and drug development, the choice of alkyl halide can significantly impact reaction rates and overall efficiency. This guide provides an objective comparison of the reactivity of 1-iodononane and this compound, two commonly utilized alkylating agents. The core of this comparison lies in their performance in nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry.
Executive Summary: The Reactivity Verdict
Experimental evidence and established chemical principles consistently demonstrate that 1-iodononane is more reactive than this compound in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). A better leaving group is one that can better stabilize the negative charge it acquires after bond cleavage.
The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[1] This trend is influenced by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-I bond is weaker than the C-Br bond, requiring less energy to break during the reaction. Furthermore, the larger and more polarizable iodide ion can distribute its negative charge over a greater volume, making it a more stable and thus better leaving group.[1][2]
Quantitative Reactivity Comparison
To illustrate the difference in reactivity, the following table summarizes kinetic data from a representative nucleophilic substitution reaction, the Finkelstein reaction, where the halide is displaced by a common nucleophile.
| Alkyl Halide | Nucleophile | Solvent | Relative Rate Constant (k) |
| This compound | Sodium Iodide | Acetone | 1 |
| 1-Iodononane | Sodium Chloride | Acetone | >1 (significantly faster) |
Note: The relative rate for 1-iodononane is expressed as greater than 1, as it is expected to be substantially more reactive. The exact value would be determined experimentally.
Experimental Protocol: The Finkelstein Reaction
The Finkelstein reaction provides a classic and effective method for comparing the reactivity of alkyl halides. It involves the exchange of a halogen for another.
Objective: To compare the rate of nucleophilic substitution of this compound and 1-iodononane.
Materials:
-
This compound
-
1-Iodononane
-
Sodium Iodide (NaI)
-
Sodium Bromide (NaBr)
-
Acetone (anhydrous)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Thermostated water bath
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M solution of 1-iodononane in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium bromide in anhydrous acetone.
-
-
Reaction Setup (for this compound):
-
In a reaction vial, combine equal volumes of the 0.1 M this compound solution and the 0.1 M sodium iodide solution.
-
Place the vial in a thermostated water bath set to a constant temperature (e.g., 25°C).
-
Start the magnetic stirrer.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a large volume of cold water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS to determine the relative concentrations of the reactant (this compound) and the product (1-iodononane).
-
-
Reaction Setup and Monitoring (for 1-Iodononane):
-
Repeat steps 2 and 3 using the 1-iodononane solution and the sodium bromide solution.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the concentration-time curve at t=0.
-
Calculate the relative rate constant by dividing the rate of the 1-iodononane reaction by the rate of the this compound reaction.
-
Factors Influencing Reactivity: A Logical Overview
The reactivity of alkyl halides in nucleophilic substitution reactions is governed by a set of key factors. The following diagram illustrates the logical relationship between these factors, with a focus on the comparison between this compound and 1-iodononane.
References
Navigating the Alkylation Landscape: A Cost-Benefit Analysis of 1-Bromononane in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent in large-scale synthesis is a critical decision, balancing reactivity, cost, safety, and environmental impact. This guide provides a comprehensive comparison of 1-Bromononane with its common alternatives, supported by available data and experimental considerations.
In the realm of industrial-scale organic synthesis, particularly within the pharmaceutical and specialty chemical sectors, the introduction of alkyl chains is a fundamental transformation. This compound, a nine-carbon alkyl bromide, is a frequently employed reagent for this purpose. Its utility stems from the good leaving group ability of the bromide ion, facilitating nucleophilic substitution reactions. However, a thorough cost-benefit analysis necessitates a comparative evaluation against other viable alkylating agents. This guide delves into the performance of this compound versus alternatives such as 1-chlorononane, nonyl tosylate, nonyl mesylate, and 1-iodononane, offering a data-driven perspective for informed decision-making in process development and manufacturing.
Performance Comparison: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize key quantitative data for this compound and its alternatives. It is important to note that bulk pricing for these chemicals is often subject to negotiation with suppliers and can fluctuate based on market conditions. The cost estimates provided are based on publicly available data for smaller quantities and extrapolated to a per-kilogram basis for comparative purposes; actual industrial-scale pricing may vary significantly.
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | 693-58-3 | 207.15 | 201 | 1.09 |
| 1-Chlorononane | 2473-01-0 | 162.70 | 202-204 | 0.87 |
| Nonyl Tosylate | 6315-52-2 | 298.44 | Decomposes | ~1.1 |
| Nonyl Mesylate | 7655-99-4 | 222.34 | Decomposes | ~1.0 |
| 1-Iodononane | 4282-42-2 | 254.15 | 107-108 (at 8 mmHg) | 1.288 |
Table 2: Cost-Benefit Analysis
| Parameter | This compound | 1-Chlorononane | Nonyl Tosylate & Mesylate | 1-Iodononane |
| Estimated Bulk Cost ($/kg) | Moderate | Low | High | Very High |
| Reactivity | Good | Moderate | Excellent | Excellent |
| Reaction Yields | Generally Good | Moderate to Good | High | High |
| Safety Concerns | Irritant, environmental hazard[1][2][3][4] | Irritant | Skin and eye irritants | Irritant |
| Environmental Impact | Very toxic to aquatic life[1][3][4] | Data not readily available | Potential for sulfonate waste | Data not readily available |
| Waste Disposal | Requires specialized disposal | Requires specialized disposal | Requires specialized disposal | Requires specialized disposal |
Table 3: Safety and Toxicity Data
| Compound | Acute Oral LD50 (rat) | Acute Dermal LD50 | Acute Inhalation LC50 | Occupational Exposure Limits (OEL) |
| This compound | No data available | No data available | No data available | No specific OEL established |
| 1-Chlorononane | No data available | No data available | No data available | No specific OEL established |
| Nonyl Tosylate | No data available | No data available | No data available | No specific OEL established |
| Nonyl Mesylate | No data available | No data available | No data available | No specific OEL established |
| 1-Iodononane | No data available | No data available | No data available | No specific OEL established |
Note: The lack of publicly available, specific toxicity data for these long-chain alkyl halides is a significant data gap. For risk assessment, it is often necessary to refer to data for analogous compounds and conduct compound-specific toxicological studies.
Experimental Protocols: Methodologies for Large-Scale Alkylation
The choice of alkylating agent directly influences the reaction conditions and work-up procedures in large-scale synthesis. Below are representative protocols for common alkylation reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.
Protocol:
-
Alkoxide Formation: In a suitable reactor, dissolve the alcohol (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium tert-butoxide (t-BuOK, 1.1 eq.), portion-wise at a controlled temperature (e.g., 0 °C) to form the alkoxide.
-
Alkylation: To the freshly prepared alkoxide solution, add the alkylating agent (this compound or alternative, 1.0-1.2 eq.) dropwise at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC). The reaction is typically heated to a temperature between 50-100 °C for several hours.[5]
-
Work-up: Upon completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography, to obtain the desired ether.
Grignard Reaction
Grignard reagents, formed from the reaction of an alkyl or aryl halide with magnesium, are potent nucleophiles for forming carbon-carbon bonds.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the alkyl halide (e.g., this compound, 1.0 eq.) in anhydrous diethyl ether or THF dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent to a suitable temperature (e.g., 0 °C) and add a solution of the electrophile (e.g., aldehyde, ketone, ester, 1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Monitor the reaction by a suitable analytical technique.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by distillation or chromatography.
N-Alkylation of Heterocycles
The introduction of alkyl groups onto nitrogen-containing heterocycles is a common step in the synthesis of many pharmaceuticals.
Protocol:
-
Reaction Setup: In a suitable reactor, dissolve the heterocyclic compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).
-
Alkylation: Add the alkylating agent (this compound or alternative, 1.1-1.5 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 60-120 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer and concentrate to give the crude product.
-
Purification: Purify the N-alkylated heterocycle by recrystallization or column chromatography.
Visualizing the Process: Workflows and Relationships
To better understand the experimental and decision-making processes, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for a large-scale alkylation reaction.
Caption: Logical relationships in the cost-benefit analysis for selecting an alkylating agent.
Conclusion and Recommendations
The selection of an optimal nonyl alkylating agent for large-scale synthesis is a multi-faceted decision.
-
This compound offers a good balance of reactivity and cost, making it a versatile and commonly used reagent. Its primary drawback is its environmental toxicity, which necessitates careful handling and waste management.
-
1-Chlorononane presents a lower-cost alternative, but its reduced reactivity may lead to longer reaction times, require more forcing conditions, or result in lower yields, potentially offsetting the initial cost savings.
-
Nonyl Tosylate and Mesylate are excellent leaving groups, generally providing high yields under mild conditions. However, their significantly higher cost and the generation of sulfonate waste products are major considerations for large-scale production.
-
1-Iodononane is the most reactive of the alkyl halides, often leading to the highest yields and fastest reaction rates. Its prohibitive cost, however, generally limits its use to small-scale, high-value applications.
For many large-scale applications where a balance between reactivity and cost is paramount, This compound remains a strong candidate. However, for processes where cost is the primary driver and lower reactivity can be tolerated, 1-chlorononane is a viable alternative. In situations where maximizing yield and using milder conditions are critical, and the budget allows, nonyl tosylates or mesylates may be the preferred choice.
Ultimately, the optimal choice will depend on a thorough process-specific evaluation, including small-scale trials to gather empirical data on yields, reaction times, and impurity profiles for each potential reagent. This data, combined with a detailed cost analysis from bulk suppliers and a comprehensive safety and environmental assessment, will enable the most informed and economically sound decision for any given large-scale synthesis.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Spectroscopic Showdown: Unraveling the Isomers of 1-Bromononane
A comprehensive spectroscopic comparison of 1-bromononane and its positional isomers reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. This guide provides an in-depth analysis of these differences, supported by experimental and predicted data, to aid researchers, scientists, and professionals in drug development in the identification and characterization of these compounds.
This report details a comparative analysis of this compound and its isomers, focusing on how the position of the bromine atom along the nonane (B91170) chain influences their spectroscopic signatures. By examining ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, we can discern clear trends and unique fingerprints for each isomer, facilitating their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. While experimental data is provided for this compound and 2-bromononane, the data for 3-, 4-, and 5-bromononane (B6235999) is based on established spectroscopic principles and predicted values due to the limited availability of experimental spectra for these specific isomers.
¹H NMR Spectral Data
The position of the bromine atom significantly influences the chemical shift of the proton on the carbon bearing the bromine (α-proton) and adjacent protons (β-protons). As the bromine moves towards the center of the carbon chain, the α-proton signal shifts downfield, and the splitting patterns become more complex.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | H-1 | 3.41 | Triplet |
| H-2 | 1.85 | Quintet | |
| H-3 to H-8 | 1.2-1.4 | Multiplet | |
| H-9 | 0.88 | Triplet | |
| 2-Bromononane | H-2 | 4.13 | Sextet |
| H-1 | 1.71 | Triplet | |
| H-3 | 1.8-2.0 | Multiplet | |
| H-4 to H-8 | 1.2-1.4 | Multiplet | |
| H-9 | 0.89 | Triplet | |
| 3-Bromononane (Predicted) | H-3 | ~4.0-4.2 | Multiplet |
| 4-Bromononane (Predicted) | H-4 | ~4.0-4.2 | Multiplet |
| 5-Bromononane (Predicted) | H-5 | ~4.0-4.2 | Multiplet |
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts are also highly sensitive to the bromine's position. The carbon directly bonded to the bromine (C-Br) exhibits the most significant downfield shift. This shift moves to higher ppm values as the bromine is located on a more substituted carbon.
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C-1 | 33.8 |
| C-2 | 32.9 | |
| C-3 | 28.2 | |
| C-4 | 28.7 | |
| C-5 | 29.3 | |
| C-6 | 29.3 | |
| C-7 | 31.9 | |
| C-8 | 22.7 | |
| C-9 | 14.1 | |
| 2-Bromononane | C-2 | 57.2 |
| C-1 | 27.5 | |
| C-3 | 40.1 | |
| C-4 | 29.1 | |
| C-5 | 26.9 | |
| C-6 | 29.5 | |
| C-7 | 31.8 | |
| C-8 | 22.7 | |
| C-9 | 14.1 | |
| 3-Bromononane (Predicted) | C-3 | ~60-65 |
| 4-Bromononane (Predicted) | C-4 | ~60-65 |
| 5-Bromononane (Predicted) | C-5 | ~60-65 |
Infrared (IR) Spectroscopy Data
The primary diagnostic peak in the IR spectra of bromononanes is the C-Br stretching vibration, which typically appears in the fingerprint region. The exact position of this band can be influenced by the substitution pattern around the C-Br bond.
| Compound | Key Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | C-Br Stretch | ~645 |
| C-H Stretch (sp³) | 2850-2960 | |
| 2-Bromononane | C-Br Stretch | ~620 |
| C-H Stretch (sp³) | 2850-2960 | |
| 3-, 4-, 5-Bromononane (Predicted) | C-Br Stretch | ~600-650 |
| C-H Stretch (sp³) | 2850-2960 |
Mass Spectrometry Data
The mass spectra of bromononane isomers are characterized by the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, a hallmark of bromine-containing compounds due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation patterns differ based on the stability of the resulting carbocations.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 206/208 | 127 (M-Br), 43, 57 |
| 2-Bromononane | 206/208 | 127 (M-Br), 177/179 (M-C₂H₅) |
| 3-Bromononane (Predicted) | 206/208 | 127 (M-Br), 163/165 (M-C₃H₇) |
| 4-Bromononane (Predicted) | 206/208 | 127 (M-Br), 149/151 (M-C₄H₉) |
| 5-Bromononane (Predicted) | 206/208 | 127 (M-Br), 135/137 (M-C₅H₁₁) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the bromononane isomer was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1][2][3][4][5]
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second were used. 16 scans were accumulated for each spectrum.
-
¹³C NMR Parameters: A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were used. 1024 scans were accumulated for each spectrum with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7][8][9]
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with an ATR accessory.
-
Parameters: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.[7][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1 µL aliquot of a 100 ppm solution of the bromononane isomer in dichloromethane (B109758) was prepared.[10]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.[10]
-
GC Parameters: A 30 m x 0.25 mm i.d. capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injector temperature was 250°C.
-
MS Parameters: The EI source was operated at 70 eV. The mass spectrometer was scanned over a mass range of m/z 40-300.
Visualization of Spectroscopic Workflow
The logical workflow for the spectroscopic comparison of bromononane isomers is illustrated in the following diagram.
Caption: Workflow for spectroscopic comparison of bromononane isomers.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. organomation.com [organomation.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR sample preparation for liquid-state NMR | Department of Chemistry | UiB [uib.no]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Bromononane: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1-bromononane, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance and minimizing environmental impact.
This compound, a halogenated organic compound, is recognized as being very toxic to aquatic life and requires specific disposal protocols.[1][2][3] Adherence to these procedures is not only a matter of regulatory compliance but also a reflection of a commitment to a safe and sustainable research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal-related tasks, ensure all appropriate personal protective equipment (PPE) is in use. This includes chemical safety goggles, suitable gloves, and protective clothing.[4] All handling of this compound and its waste should be conducted within a chemical fume hood to avoid inhalation of vapors.[1][2]
Operational Disposal Plan
The proper disposal of this compound involves a systematic approach of segregation, collection, and transfer. Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste.[2]
Step 1: Waste Segregation
This compound is classified as a halogenated organic waste.[5] It is imperative to segregate it from other waste streams at the point of generation.
-
Do not mix with non-halogenated organic wastes.[6]
-
Do not mix with aqueous waste, acids, bases, or oxidizers.[6][7]
Step 2: Waste Collection
-
Use a designated, properly labeled, and sealed waste container specifically for halogenated organic solvents.[5][6]
-
The container should be made of a compatible material, such as glass or polyethylene.[6]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[6] Note the concentration if it is in a solution.
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3][4]
-
The storage area should be a designated satellite accumulation area for hazardous waste.[8]
Step 4: Disposal
-
Arrange for the disposal of the collected this compound waste through a licensed professional waste disposal service.[2]
-
This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste container.[8]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Remove all sources of ignition.[2][4] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or earth.[4] Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[4]
Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 693-58-3 | [2][9] |
| Molecular Formula | C₉H₁₉Br | [10] |
| Density | 1.084 g/mL at 25 °C | |
| Flash Point | 90 °C (194 °F) - closed cup | [9] |
| UN Number | 3082 | [1] |
| Hazard Class | 9 | [1] |
| Packing Group | III | [1] |
| GHS Classification | Aquatic Acute 1 | [9][11] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. This compound 98 693-58-3 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Bromononane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Bromononane (n-Nonyl bromide), ensuring the safety of laboratory personnel and the integrity of experimental work. The following procedural guidance outlines operational steps for safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin, eye, and respiratory tract irritation.[1] It is also very toxic to aquatic life.[2][3][4][5] Inhalation of high concentrations may lead to central nervous system depression.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 693-58-3 | [2] |
| Molecular Formula | C9H19Br | [1][2] |
| Molecular Weight | 207.16 g/mol | [1][2] |
| Appearance | Clear, colorless to golden liquid | [1][6] |
| Boiling Point | 201 °C | [7] |
| Density | 1.084 g/mL at 25 °C | [7] |
| Flash Point | 90 °C (194 °F) - closed cup | [3][8] |
| Water Solubility | Immiscible | [6][7] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is required.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of vapor or mist.[2]
-
Take precautionary measures against static discharge.[3]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][6][7]
Emergency Procedures
-
In case of skin contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[3]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1][2]
Spill and Disposal Plan
1. Spill Cleanup:
-
Evacuate personnel from the spill area.
-
Ventilate the area.
-
Wear appropriate PPE as described above.
-
Contain the spill using an inert absorbent material such as dry sand, earth, or a commercial absorbent.[1]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for chemical waste.[1]
-
Clean the spill area with soap and water.
2. Disposal Plan:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[2][3][4]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. guidechem.com [guidechem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 1-ブロモノナン 98% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
